3-Formyl-8-methoxychromone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
53428-24-3 |
|---|---|
Molecular Formula |
C11H8O4 |
Molecular Weight |
204.18 g/mol |
IUPAC Name |
8-methoxy-4-oxochromene-3-carbaldehyde |
InChI |
InChI=1S/C11H8O4/c1-14-9-4-2-3-8-10(13)7(5-12)6-15-11(8)9/h2-6H,1H3 |
InChI Key |
CKEDZWWMONCZLW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC=C(C2=O)C=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-Formyl-8-methoxychromone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 3-Formyl-8-methoxychromone. Chromone scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.[1] The introduction of a formyl group at the 3-position and a methoxy group at the 8-position creates a versatile molecule with potential for further functionalization and development as a therapeutic agent. This document details the physicochemical properties, a probable synthetic route based on established methods, and predicted spectroscopic characteristics of this compound. The synthesis is presumed to proceed via the Vilsmeier-Haack reaction, a common method for the formylation of electron-rich aromatic systems.[2] While specific biological activity data for this derivative is limited in publicly accessible literature, the known pharmacological profiles of related chromone derivatives are discussed to provide context for potential research applications.
Physicochemical Properties
This compound is a solid crystalline powder, with its color ranging from white to yellow-orange. The key physicochemical properties are summarized in the table below for quick reference.
| Property | Value | Source |
| Molecular Formula | C₁₁H₈O₄ | INDOFINE Chemical Company |
| Molecular Weight | 204.18 g/mol | INDOFINE Chemical Company |
| Melting Point | 174.8 - 177.2 °C | INDOFINE Chemical Company |
| Appearance | White to yellow to orange crystalline powder | INDOFINE Chemical Company |
Synthesis
The synthesis of 3-formylchromone derivatives is commonly achieved through the Vilsmeier-Haack reaction of the corresponding 2-hydroxyacetophenone.[3][4] This reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto an electron-rich aromatic ring.[2]
Proposed Synthetic Pathway
The synthesis of this compound would logically proceed from 2-hydroxy-3-methoxyacetophenone. The Vilsmeier reagent, a chloromethyliminium salt, is generated from DMF and POCl₃. The electron-rich aromatic ring of the 2-hydroxy-3-methoxyacetophenone then attacks the electrophilic Vilsmeier reagent. Subsequent cyclization and hydrolysis yield the final this compound product.
Experimental Protocol (General Procedure)
The following is a generalized experimental protocol for the Vilsmeier-Haack formylation of a 2-hydroxyacetophenone derivative, which can be adapted for the synthesis of this compound.
Materials:
-
2-hydroxy-3-methoxyacetophenone
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Water
-
Dichloromethane (DCM) or other suitable extraction solvent
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Appropriate solvent system for chromatography (e.g., ethyl acetate/hexane)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool DMF in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring to form the Vilsmeier reagent. The temperature should be maintained at 0-5 °C.
-
After the addition is complete, add a solution of 2-hydroxy-3-methoxyacetophenone in a minimal amount of DMF to the reaction mixture.
-
Allow the reaction mixture to stir at room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC).[5]
-
Once the reaction is complete, pour the reaction mixture into crushed ice with vigorous stirring.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with a suitable organic solvent such as dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to obtain pure this compound.
Spectroscopic Data (Predicted)
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the formyl proton, the methoxy protons, and the proton at the 2-position of the chromone ring.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-2 | ~8.5 - 9.0 | s |
| Aromatic-H | ~7.0 - 8.0 | m |
| Formyl-H | ~10.0 - 10.5 | s |
| Methoxy-H | ~3.9 - 4.1 | s |
¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbons, the aromatic carbons, the formyl carbon, and the methoxy carbon. The chemical shift of the methoxy carbon is indicative of its position on the aromatic ring.[6]
| Carbon | Predicted Chemical Shift (δ, ppm) | |---|---|---| | C=O (ketone) | ~175 - 180 | | C=O (aldehyde) | ~185 - 190 | | Aromatic-C | ~110 - 160 | | C-2 | ~155 - 160 | | C-3 | ~120 - 125 | | Methoxy-C | ~55 - 60 |
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl groups and the C-O-C stretching of the ether and pyrone ring.
| Functional Group | Predicted Wavenumber (cm⁻¹) | |---|---|---| | C=O (ketone) | 1630 - 1660 | | C=O (aldehyde) | 1680 - 1700 | | C-O-C (ether) | 1250 - 1300 | | C-O-C (pyrone) | 1050 - 1150 | | Aromatic C-H | 3000 - 3100 |
Reactivity and Potential Biological Activity
The 3-formylchromone scaffold is a versatile building block in organic synthesis due to the presence of multiple reactive sites. The formyl group can undergo various condensation reactions, and the pyrone ring can be opened by nucleophiles.
While specific biological studies on this compound are not widely reported, the chromone nucleus is a common motif in many biologically active compounds.[1] Derivatives of 3-formylchromone have been investigated for their anti-inflammatory, antimicrobial, and antitumor activities. The presence and position of substituents, such as a methoxy group, can significantly influence the biological activity of the chromone core.[7] Therefore, this compound represents a promising candidate for screening in various biological assays to explore its therapeutic potential.
Conclusion
This compound is a valuable heterocyclic compound with potential applications in medicinal chemistry and drug discovery. This technical guide has summarized its known physicochemical properties and provided a detailed, albeit predicted, overview of its synthesis and spectroscopic characteristics based on established chemical principles and data from related compounds. The Vilsmeier-Haack reaction is the most probable and efficient route for its synthesis. Further research is warranted to fully elucidate the specific biological activities of this compound and to explore its potential as a lead molecule in drug development programs.
References
- 1. Correlations between molecular structure and biological activity in "logical series" of dietary chromone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. sciforum.net [sciforum.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide to 3-Formyl-8-methoxychromone and Its Isomers
A comprehensive overview for researchers, scientists, and drug development professionals.
Physicochemical Properties
The general chemical characteristics of 3-formylchromones are summarized below, with specific data provided for the 6-methoxy isomer as a representative example.
| Property | 3-Formyl-6-methoxychromone |
| CAS Number | 42059-79-0[1][2] |
| Molecular Formula | C₁₁H₈O₄[1][2] |
| Molecular Weight | 204.18 g/mol [1][2] |
| IUPAC Name | 6-methoxy-4-oxo-4H-chromene-3-carbaldehyde[1] |
| Synonyms | 6-Methoxychromone-3-carboxaldehyde[1] |
| Appearance | Solid |
| Melting Point | 162-166 °C[2] |
Synthesis of Substituted 3-Formylchromones
A prevalent and effective method for the synthesis of 3-formylchromones is the Vilsmeier-Haack reaction. This reaction involves the formylation of a substituted 2-hydroxyacetophenone using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). The general workflow for this synthesis is depicted below.
Figure 1: Vilsmeier-Haack synthesis workflow.
Experimental Protocol: Vilsmeier-Haack Reaction
The following is a generalized experimental protocol for the synthesis of substituted 3-formylchromones, based on literature procedures.
-
Preparation of the Vilsmeier Reagent: In a flask equipped with a dropping funnel and a stirrer, cool dimethylformamide (DMF) in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 5°C. Stir the mixture for approximately 30-60 minutes to form the Vilsmeier reagent.
-
Reaction with 2-Hydroxyacetophenone: Dissolve the appropriately substituted 2-hydroxyacetophenone (e.g., 2-hydroxy-4-methoxyacetophenone for the synthesis of 3-formyl-6-methoxychromone) in a minimal amount of DMF.
-
Formylation: Add the dissolved 2-hydroxyacetophenone dropwise to the prepared Vilsmeier reagent. After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into crushed ice with vigorous stirring. The solid product that precipitates is then collected by filtration, washed with water, and dried.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure substituted 3-formylchromone.
Potential Biological Activities and Signaling Pathways
While specific biological data for 3-formyl-8-methoxychromone is unavailable, research on related 3-formylchromone derivatives has revealed a range of biological activities. These compounds often serve as versatile scaffolds in drug discovery. The general structure of 3-formylchromones allows for interactions with various biological targets. The formyl group at the 3-position is a key feature, enabling these molecules to participate in various chemical reactions and biological interactions.
The chromone core itself is a well-known pharmacophore present in many biologically active compounds. The nature and position of substituents on the chromone ring, such as the methoxy group, can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.
Based on studies of related chromone derivatives, potential signaling pathways that could be modulated by 3-formylchromones are illustrated below. It is important to note that this is a generalized representation and specific activities would need to be determined experimentally for the 8-methoxy isomer.
Figure 2: Potential biological targets of chromones.
While the specific CAS number and detailed experimental data for this compound are not currently available in the public domain, this guide provides a comprehensive overview based on the well-characterized isomer, 3-formyl-6-methoxychromone, and the general properties of the 3-formylchromone class of compounds. The synthetic methodology provided, along with the discussion of potential biological activities, offers a solid foundation for researchers and professionals in the field of drug discovery and development to explore this and related chromone derivatives further. The versatility of the 3-formylchromone scaffold suggests that it will continue to be an important area of research for the development of novel therapeutic agents.
References
The Multifaceted Biological Activities of 3-Formylchromone Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Formylchromone, a versatile heterocyclic scaffold, and its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The reactivity of the formyl group at the C-3 position, coupled with the inherent properties of the chromone nucleus, allows for diverse chemical modifications, leading to a rich library of compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of the anticancer, antimicrobial, antioxidant, and anti-inflammatory properties of 3-formylchromone derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.
Anticancer Activity
3-Formylchromone derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, inhibition of key signaling pathways, and modulation of drug resistance.
Quantitative Anticancer Data
The following table summarizes the 50% inhibitory concentration (IC50) values of various 3-formylchromone derivatives against different human cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 6-Bromo-3-formylchromone | V. parahaemolyticus | 20 (MIC) | [1] |
| 6-Chloro-3-formylchromone | V. parahaemolyticus | 20 (MIC) | [1] |
| 3-Formylchromone (3FC) | HCCLM3 (Hepatocellular Carcinoma) | Dose-dependent inhibition of STAT3 phosphorylation | [2] |
| Compound 6e | MCF-7 (Breast Cancer) | 2.97 | [3] |
| Compound 6e | DU 145 (Prostate Cancer) | 3.11 | [3] |
| Compound 9f | MCF-7 (Breast Cancer) | 9.35 | [3] |
| Compound 9g | MCF-7 (Breast Cancer) | 9.58 | [3] |
Key Signaling Pathway: Inhibition of STAT3 Signaling
Several studies have highlighted the role of 3-formylchromone derivatives in modulating the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is constitutively activated in many cancers and plays a crucial role in tumor cell proliferation, survival, and metastasis. 3-Formylchromone (3FC) has been shown to downregulate the constitutive phosphorylation of STAT3 and the non-receptor tyrosine kinases JAK1 and JAK2 in hepatocellular carcinoma cells[2]. This inhibition of STAT3 activation is mediated, at least in part, by the upregulation of the protein tyrosine phosphatase SHP-2[2].
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
3-Formylchromone derivatives
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the 3-formylchromone derivatives in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Activity
3-Formylchromone derivatives have shown promising activity against a range of pathogenic bacteria and fungi. Their mode of action can involve the disruption of cell membranes, inhibition of essential enzymes, and interference with bacterial communication systems like quorum sensing.
Quantitative Antimicrobial Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected 3-formylchromone derivatives against various microorganisms.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 6-Bromo-3-formylchromone | Vibrio parahaemolyticus | 20 | [1] |
| 6-Chloro-3-formylchromone | Vibrio parahaemolyticus | 20 | [1] |
| 6-Bromo-3-formylchromone | Vibrio harveyi | 20 | [1] |
| 6-Chloro-3-formylchromone | Vibrio harveyi | 20 | [1] |
| 6-Bromochromone-3-carbonitrile | Candida albicans | 5 | [4] |
| Chromone-3-carbonitrile | Candida albicans | 5-50 | [4] |
| 6-Isopropylchromone-3-carbonitrile | Candida albicans | 5-50 | [4] |
| 6-Methylchromone-3-carbonitrile | Candida albicans | 5-50 | [4] |
| Compound 1c | Staphylococcus aureus | - | [5] |
| Compound 1d | Escherichia coli | - | [5] |
Note: Some entries lack specific MIC values in the provided search results but indicate activity.
Key Mechanism: Quorum Sensing Inhibition
Quorum sensing (QS) is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density. This system regulates virulence factor production and biofilm formation in many pathogenic bacteria. 3-Formylchromone derivatives have been shown to interfere with QS signaling. For instance, 6-bromo-3-formylchromone (6B3FC) has been found to inhibit the expression of genes associated with quorum sensing and biofilm formation in Vibrio parahaemolyticus, such as luxS and opaR[1].
Experimental Protocol: Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
3-Formylchromone derivatives
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of the 3-formylchromone derivatives in the broth medium in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 100 µL of the standardized inoculum to each well containing 100 µL of the diluted compound, resulting in a final volume of 200 µL. Include a growth control (broth + inoculum) and a sterility control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria, 35°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Antioxidant Activity
The antioxidant properties of 3-formylchromone derivatives are primarily attributed to their ability to scavenge free radicals and chelate metal ions. The presence and position of hydroxyl groups on the chromone ring play a crucial role in their antioxidant potential[6][7].
Quantitative Antioxidant Data
The antioxidant activity of 3-formylchromone derivatives is often evaluated using various assays. The following table includes some available data.
| Compound | Assay | Activity | Reference |
| 7-Hydroxy-3-formylchromone | DPPH radical scavenging | Active | [6][7] |
| 7,8-Dihydroxy-3-formylchromone | DPPH radical scavenging | Active | [6][7] |
| 6-Hydroxy-3-formylchromone | DPPH radical scavenging | Inactive | [6][7] |
| 3-Formylchromone | DPPH radical scavenging | Inactive | [6][7] |
Experimental Protocol: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.
Materials:
-
3-Formylchromone derivatives
-
DPPH solution (e.g., 0.1 mM in methanol)
-
Methanol
-
96-well plates
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare different concentrations of the 3-formylchromone derivatives in methanol.
-
Reaction Mixture: Add a specific volume of the sample solution to a well in a 96-well plate, followed by the addition of the DPPH solution. A control containing only methanol and DPPH solution should also be prepared.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.
-
Data Analysis: The radical scavenging activity is calculated as the percentage of DPPH discoloration using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from a dose-response curve.
Anti-inflammatory Activity
3-Formylchromone derivatives have been investigated for their anti-inflammatory properties, with studies suggesting their ability to inhibit key enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX)[8][9].
Quantitative Anti-inflammatory Data
The following table presents the IC50 values for the inhibition of COX enzymes by some chromone derivatives.
| Compound | Enzyme | IC50 (µM) | Reference |
| Q7-9 | COX-2 | 0.121 | [9] |
| Q7-25 | COX-2 | 0.228 | [9] |
| Q7-26 | COX-2 | 0.137 | [9] |
| Celecoxib (Reference) | COX-2 | - | [9] |
Note: The specific structures of Q7-9, Q7-25, and Q7-26 are proprietary to the cited research.
Key Mechanism: Cyclooxygenase (COX) Inhibition
Inflammation is a complex biological response, and prostaglandins are key mediators of this process. Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins from arachidonic acid. There are two main isoforms, COX-1 (constitutively expressed) and COX-2 (inducible during inflammation). Selective inhibition of COX-2 is a desirable therapeutic strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.
Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Materials:
-
3-Formylchromone derivatives
-
COX-1 and COX-2 enzymes (human recombinant)
-
Arachidonic acid (substrate)
-
Assay buffer (e.g., Tris-HCl)
-
Detection reagent (e.g., a colorimetric or fluorometric probe to measure prostaglandin production)
-
96-well plates
-
Microplate reader
Procedure:
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the COX enzyme (either COX-1 or COX-2) to the assay buffer. Then, add the 3-formylchromone derivative at various concentrations. Incubate for a specified time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at 37°C.
-
Reaction Termination and Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measurement: Read the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound compared to the control (no inhibitor). Determine the IC50 value from the dose-response curve.
Synthesis of 3-Formylchromone Derivatives
The synthesis of 3-formylchromone and its derivatives is most commonly achieved through the Vilsmeier-Haack reaction[10]. This reaction involves the formylation of a 2-hydroxyacetophenone derivative using a formylating agent, typically a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF).
General Synthetic Workflow
Conclusion
3-Formylchromone derivatives represent a promising class of compounds with a wide array of biological activities. Their synthetic accessibility and the potential for diverse functionalization make them attractive candidates for further drug discovery and development efforts. The data and protocols presented in this guide offer a valuable resource for researchers in the field, facilitating the exploration and optimization of these versatile molecules for various therapeutic applications. Further investigations into their structure-activity relationships and mechanisms of action will undoubtedly unveil new and potent therapeutic agents.
References
- 1. Antimicrobial and antibiofilm activities of formylchromones against Vibrio parahaemolyticus and Vibrio harveyi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Formylchromone Counteracts STAT3 Signaling Pathway by Elevating SHP-2 Expression in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antifungal and antibiofilm activities of chromones against nine Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Relationship Between Structure and Antioxidative Properties of So...: Ingenta Connect [ingentaconnect.com]
- 8. 3-Formylchromones: potential antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Virtual screening, synthesis, optimization and anti-inflammatory activity of novel chromones as specific COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sciforum.net [sciforum.net]
A Comprehensive Review of 3-Formylchromones: Synthesis, Reactivity, and Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Formylchromones, a class of heterocyclic compounds characterized by a formyl group at the C-3 position of the chromone ring, have garnered significant attention in the fields of organic synthesis and medicinal chemistry. Their unique structural features, including multiple electrophilic sites, make them versatile building blocks for the synthesis of a wide array of novel heterocyclic systems.[1][2] Furthermore, an expanding body of research highlights their diverse and potent biological activities, positioning them as promising scaffolds for the development of new therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, key reactions, and biological applications of 3-formylchromones, with a focus on quantitative data, detailed experimental protocols, and the elucidation of their mechanisms of action.
Synthesis of 3-Formylchromones
The most prevalent and efficient method for the synthesis of 3-formylchromones is the Vilsmeier-Haack reaction.[3][4] This one-pot reaction involves the formylation of substituted 2-hydroxyacetophenones using a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[5][6] The reaction proceeds via a double formylation of the starting material, followed by cyclization and dehydration to yield the 3-formylchromone core.[7]
Experimental Protocol: Vilsmeier-Haack Synthesis of 6-Chloro-3-formylchromone
A representative experimental procedure for the synthesis of a substituted 3-formylchromone is as follows:
-
To a stirred solution of 2-hydroxy-5-chloroacetophenone (0.01 mol) in dimethylformamide (10 mL), phosphorus oxychloride (0.03 mol) is added dropwise at 0-5 °C.
-
The reaction mixture is then stirred at room temperature for 1 hour, followed by heating at 60 °C for 5-6 hours.
-
After completion of the reaction (monitored by TLC), the mixture is poured into crushed ice with constant stirring.
-
The precipitated solid is filtered, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to afford the pure 6-chloro-3-formylchromone.
Table 1: Synthesis of Substituted 3-Formylchromones via Vilsmeier-Haack Reaction
| Substituent (R) | Starting Material | Yield (%) | Melting Point (°C) | References |
| H | 2-Hydroxyacetophenone | 85-90 | 151-153 | |
| 6-Cl | 2-Hydroxy-5-chloroacetophenone | 71 | 168 | [5] |
| 6-Br | 2-Hydroxy-5-bromoacetophenone | 75 | 178-180 | [5] |
| 6-NO₂ | 2-Hydroxy-5-nitroacetophenone | 65 | 185-187 | [5] |
| 7-OH, 8-Br | 2,4-Dihydroxy-3-bromoacetophenone | 74 | 210 | [5] |
Key Reactions of 3-Formylchromones
The reactivity of 3-formylchromones is dominated by the presence of three electrophilic centers: the C-2 and C-4 positions of the pyrone ring and the formyl group at C-3. This allows them to participate in a variety of reactions, most notably the Knoevenagel condensation.[2][8]
Knoevenagel Condensation
The Knoevenagel condensation of 3-formylchromones with active methylene compounds is a cornerstone for the synthesis of a diverse range of derivatives.[2][9] This reaction typically involves a base catalyst, such as piperidine or pyridine, and can be performed under conventional heating or microwave irradiation to afford vinylogous chromones.[2]
Experimental Protocol: Knoevenagel Condensation of 3-Formylchromone with Ethyl Cyanoacetate
-
A mixture of 3-formylchromone (1 mmol), ethyl cyanoacetate (1.1 mmol), and a catalytic amount of piperidine in ethanol (10 mL) is refluxed for 2-3 hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography.
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered.
-
The solid product is washed with cold ethanol and dried to yield the desired ethyl 2-cyano-3-(4-oxo-4H-chromen-3-yl)acrylate.
Table 2: Knoevenagel Condensation of 3-Formylchromones with Active Methylene Compounds
| 3-Formylchromone Substituent | Active Methylene Compound | Product | Yield (%) | References |
| H | Malononitrile | 2-((4-Oxo-4H-chromen-3-yl)methylene)malononitrile | 92 | [9] |
| H | Ethyl Cyanoacetate | Ethyl 2-cyano-3-(4-oxo-4H-chromen-3-yl)acrylate | 88 | [10] |
| H | Barbituric Acid | 5-((4-Oxo-4H-chromen-3-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione | 94 | [2] |
| 6-Cl | Malononitrile | 2-((6-Chloro-4-oxo-4H-chromen-3-yl)methylene)malononitrile | 85 | [10] |
Biological Activities and Therapeutic Potential
3-Formylchromone and its derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Anticancer Activity
Several studies have demonstrated that 3-formylchromone derivatives exert their anticancer effects by targeting key signaling pathways involved in tumor cell proliferation, survival, and metastasis. One of the well-documented mechanisms is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1] 3-Formylchromone has been shown to downregulate the constitutive phosphorylation of STAT3 and its upstream kinases JAK1 and JAK2 in hepatocellular carcinoma cells.[1] This inhibition is mediated, at least in part, by the upregulation of the protein tyrosine phosphatase SHP-2, which dephosphorylates STAT3.[1] The suppression of STAT3 activation leads to the inhibition of its nuclear translocation and DNA-binding ability, ultimately resulting in the downregulation of STAT3 target genes involved in cell proliferation and survival.[1]
The cytotoxic potential of 3-formylchromone derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values demonstrate their efficacy in inhibiting cancer cell growth.
Table 3: Cytotoxicity of 3-Formylchromone Derivatives Against Cancer Cell Lines
| Derivative | Cell Line | IC₅₀ (µM) | Reference |
| 3-Formylchromone benzoylhydrazone Silver(I) complex | MDA-MB-231 (Breast Cancer) | 1.0 | [11] |
| 3-Formylchromone benzoylhydrazone Silver(I) complex | OVCAR-8 (Ovarian Cancer) | 0.87 | [11] |
| Furocoumarin-chromone conjugate | MDA-MB-231 (Breast Cancer) | 2.56 µg/mL | [12] |
| 6-Fluoro-3-formylchromone | HL-60 (Leukemia) | < 10 | [13] |
| 6-Chloro-3-formylchromone | HL-60 (Leukemia) | < 10 | [13] |
Antimicrobial Activity
3-Formylchromone derivatives have also shown promising activity against a range of microbial pathogens, including bacteria and fungi. Their mechanism of action often involves the disruption of microbial membranes and the inhibition of essential enzymes. Some derivatives have been found to inhibit quorum sensing and biofilm formation in bacteria.[14][15]
The minimum inhibitory concentration (MIC) is a key indicator of the antimicrobial efficacy of a compound.
Table 4: Antimicrobial Activity of 3-Formylchromone Derivatives
| Derivative | Microorganism | MIC (µg/mL) | Reference |
| 6-Bromo-3-formylchromone | Vibrio parahaemolyticus | 20 | [14] |
| 6-Chloro-3-formylchromone | Vibrio parahaemolyticus | 20 | [14] |
| Substituted 3-formylchromones | Staphylococcus aureus | Moderate activity at 100 µg/mL | [5] |
| Chromone-3-carbonitriles | Candida albicans | 5-50 | [16] |
Conclusion
3-Formylchromones represent a privileged scaffold in medicinal chemistry, offering a versatile platform for the synthesis of novel heterocyclic compounds with significant therapeutic potential. Their straightforward synthesis via the Vilsmeier-Haack reaction and their reactivity in Knoevenagel condensations allow for extensive structural diversification. The demonstrated anticancer and antimicrobial activities, coupled with an increasing understanding of their mechanisms of action, such as the inhibition of the STAT3 signaling pathway, underscore their importance as lead compounds in drug discovery and development. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of 3-formylchromone derivatives are warranted to translate their promising in vitro activities into clinically effective therapeutic agents.
References
- 1. 3-Formylchromone Counteracts STAT3 Signaling Pathway by Elevating SHP-2 Expression in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciforum.net [sciforum.net]
- 4. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. asianpubs.org [asianpubs.org]
- 6. chemijournal.com [chemijournal.com]
- 7. researchgate.net [researchgate.net]
- 8. Reactions of 3-formylchromone with active methylene and methyl compounds and some subsequent reactions of the resulting condensation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Some novel heterocyclic systems using 3-formylchromone: Synthesis and antimicrobial efficiency [ejchem.journals.ekb.eg]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Antimicrobial and antibiofilm activities of formylchromones against Vibrio parahaemolyticus and Vibrio harveyi - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Antimicrobial and antibiofilm activities of formylchromones against Vibrio parahaemolyticus and Vibrio harveyi [frontiersin.org]
- 16. Antifungal and antibiofilm activities of chromones against nine Candida species - PMC [pmc.ncbi.nlm.nih.gov]
The Chromone Core: A Technical Guide to its Discovery and Storied History
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chromone scaffold, a benzopyran-4-one ring system, is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. From ancient herbal remedies to modern pharmaceuticals, the history of chromones is a compelling narrative of chemical discovery and therapeutic innovation. This technical guide provides an in-depth exploration of the discovery and history of chromone compounds, detailing the key milestones, seminal synthetic methodologies, and the evolution of their therapeutic applications.
Early Discoveries: The Natural Origins of Chromones
The story of chromones begins not in a laboratory, but in the annals of traditional medicine. For centuries, the seeds of the Mediterranean plant Ammi visnaga were used in Egyptian folk medicine to treat a variety of ailments, including renal colic and asthma.[1][2] The active principle of this plant, a furanochromone derivative named khellin , would later become the cornerstone for the development of a new class of therapeutic agents.
Isolation and Structural Elucidation of Khellin
The early 20th century marked a shift from the empirical use of herbal remedies to the scientific investigation of their active constituents. The isolation and structural elucidation of khellin was a significant achievement of this era.
Isolation: Early methods for isolating khellin from Ammi visnaga seeds involved extraction with organic solvents. A typical procedure involved macerating the crushed seeds with a non-polar solvent like petroleum ether to remove fats, followed by extraction with a more polar solvent such as ethanol or methanol to isolate the chromone constituents.[3] Subsequent purification was achieved through crystallization.
In 1938, Ernst Späth and W. Gruber made a pivotal contribution by successfully isolating and characterizing khellin, laying the groundwork for future synthetic efforts.[4] Their work involved classical chemical degradation techniques and elemental analysis, which were the primary tools for structure determination at the time.[5][6][7] These methods involved breaking the molecule into smaller, identifiable fragments to piece together its overall structure.
The Naming of the Chromone Nucleus
The term "chromone" itself was first coined in 1900 by Stanisław Kostanecki and A. Różycki, who were investigating the synthesis of related benzopyranone structures.[8] Their work on the acylation of o-hydroxyaryl ketones led to the formation of these heterocyclic systems, for which they proposed the now-accepted nomenclature.
The Dawn of Synthetic Chromones: Foundational Methodologies
The structural elucidation of khellin spurred chemists to develop synthetic routes to the chromone core and its derivatives. These early synthetic methods, while often requiring harsh conditions, were foundational to the field and are still relevant in contemporary organic synthesis.
The Kostanecki-Robinson Reaction
One of the earliest and most significant methods for chromone synthesis is the Kostanecki-Robinson reaction, first reported in 1901.[8] This reaction involves the acylation of an o-hydroxyaryl ketone with an aliphatic acid anhydride in the presence of its sodium salt, followed by cyclization.
Experimental Protocol (Classical):
A mixture of an o-hydroxyaryl ketone (1 equivalent), an aliphatic acid anhydride (excess), and the sodium salt of the corresponding acid (excess) is heated at a high temperature (typically 150-200 °C) for several hours. The reaction mixture is then poured into water, and the product is isolated by filtration and purified by recrystallization.
A workflow for the Kostanecki-Robinson Reaction is depicted below:
Caption: A simplified workflow for the classical Kostanecki-Robinson reaction.
Quantitative Data for Selected Kostanecki-Robinson Reactions:
| Starting o-Hydroxyacetophenone | Acylating Agent | Product | Reported Yield (%) | Reference |
| 2-Hydroxyacetophenone | Acetic Anhydride / Sodium Acetate | 2-Methylchromone | ~40-50 | Historical Texts |
| Resacetophenone | Acetic Anhydride / Sodium Acetate | 7-Hydroxy-2-methylchromone | ~35-45 | Historical Texts |
The Baker-Venkataraman Rearrangement
The Baker-Venkataraman rearrangement, developed independently by Wilson Baker and K. Venkataraman in the 1930s, provides a route to 1,3-diketones, which are key intermediates in the synthesis of chromones. The reaction involves the base-catalyzed rearrangement of an o-acyloxyacetophenone.
Experimental Protocol:
An o-acyloxyacetophenone is treated with a strong base, such as potassium hydroxide or sodium hydride, in an aprotic solvent like pyridine or dimethyl sulfoxide (DMSO). The reaction is typically stirred at room temperature or with gentle heating. Acidic workup then yields the 1,3-diketone, which can be subsequently cyclized to the chromone, often in the same pot, by heating with a strong acid like sulfuric acid.
The Simonis Reaction
The Simonis reaction, reported in 1913, involves the condensation of a phenol with a β-ketoester in the presence of a dehydrating agent, typically phosphorus pentoxide (P₂O₅), to yield a chromone.
Experimental Protocol (Classical):
A phenol and a β-ketoester are heated together with phosphorus pentoxide. The reaction is often vigorous and requires careful temperature control. After the reaction is complete, the mixture is cooled and treated with ice water to hydrolyze the phosphorus compounds. The chromone product is then extracted with an organic solvent and purified.
The Vilsmeier-Haack Reaction for 3-Formylchromones
The Vilsmeier-Haack reaction provides a method for the formylation of activated aromatic rings. When applied to o-hydroxyacetophenones, it can lead to the formation of 3-formylchromones, which are valuable synthetic intermediates. The reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).
Experimental Protocol:
To a cooled solution of DMF, POCl₃ is added dropwise to form the Vilsmeier reagent. The o-hydroxyacetophenone is then added, and the mixture is heated. Upon completion, the reaction is quenched with an aqueous solution of a base, such as sodium acetate, to hydrolyze the intermediate and afford the 3-formylchromone.
The Therapeutic Breakthrough: Cromolyn Sodium
The historical significance of khellin lies not only in its direct therapeutic use but also in its role as a template for the development of a groundbreaking new drug: cromolyn sodium.
The Discovery by Roger Altounyan
In the 1960s, a pharmacologist named Roger Altounyan, who himself suffered from asthma, embarked on a systematic investigation of khellin and its derivatives.[2][9] He sought to identify a compound that retained the bronchodilatory effects of khellin but with fewer side effects. Through a process of structural modification and self-experimentation, Altounyan and his team at Fisons Pharmaceuticals synthesized and tested numerous analogues.[1] This dedicated research led to the discovery of disodium cromoglycate, later known as cromolyn sodium, in 1965.[2]
Mechanism of Action of Khellin and Cromolyn Sodium
Khellin primarily acts as a vasodilator and smooth muscle relaxant. Its mechanism is believed to involve the modulation of calcium ion channels and the inhibition of phosphodiesterase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).
Cromolyn sodium, on the other hand, exhibits a different and more specific mechanism of action. It is a mast cell stabilizer.[2] Upon exposure to an allergen, mast cells degranulate, releasing histamine and other inflammatory mediators that trigger the symptoms of an allergic reaction. Cromolyn sodium inhibits this degranulation process, thereby preventing the release of these mediators.
A diagram illustrating the signaling pathway of mast cell degranulation and the inhibitory effect of Cromolyn Sodium is presented below:
Caption: The inhibitory effect of Cromolyn Sodium on mast cell degranulation.
Bioactivity Comparison
The development of cromolyn sodium and subsequent derivatives like nedocromil highlighted the potential for tuning the biological activity of the chromone scaffold.
Comparative Bioactivity of Chromone Derivatives:
| Compound | Primary Mechanism of Action | Relative Potency (Asthma Prophylaxis) | Key Therapeutic Use |
| Khellin | Vasodilator, Smooth Muscle Relaxant | - | Historically for asthma, angina |
| Cromolyn Sodium | Mast Cell Stabilizer | Baseline | Prophylaxis of allergic asthma |
| Nedocromil Sodium | Mast Cell Stabilizer | 4-8 times more potent than Cromolyn Sodium[10] | Prophylaxis of allergic asthma |
Modern Era and Future Directions
The discovery of cromolyn sodium ushered in a new era for chromone chemistry, cementing the scaffold's importance in drug discovery. Research into chromone derivatives continues to be an active area, with compounds being investigated for a wide range of therapeutic applications, including as anticancer, antiviral, anti-inflammatory, and neuroprotective agents. Modern synthetic methods, including microwave-assisted synthesis and palladium-catalyzed cross-coupling reactions, have enabled the rapid and efficient generation of diverse chromone libraries for biological screening, offering higher yields and milder reaction conditions compared to the classical methods.[11]
The journey of chromone compounds, from their origins in ancient herbal medicine to their role in rational drug design, exemplifies the enduring value of natural products as a source of therapeutic inspiration. The rich history and versatile chemistry of the chromone nucleus ensure its continued relevance in the quest for new and improved medicines.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Cromolyn Sodium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. CN102746317B - Method for extracting khellin from ammi visnaga - Google Patents [patents.google.com]
- 4. Khellin [drugfuture.com]
- 5. A hundred years in the elucidation of the structures of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. download.e-bookshelf.de [download.e-bookshelf.de]
- 8. Kostanecki acylation - Wikipedia [en.wikipedia.org]
- 9. Roger Altounyan and the discovery of cromolyn (sodium cromoglycate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nedocromil sodium is more potent than sodium cromoglycate against AMP-induced bronchoconstriction in atopic asthmatic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. US8513300B2 - Formulations for oral administration of cromolyn sodium - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physical Properties of Substituted Chromones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physical properties of substituted chromones, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development.[1] The information presented herein is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of these versatile scaffolds.
Introduction to Chromones
Chromones, or 1,4-benzopyrones, are a group of naturally occurring and synthetic compounds built upon a benzopyran-4-one framework.[2] This privileged structure is a key component of numerous flavonoids, such as flavones and isoflavones, which are widely recognized for their diverse biological activities.[1] The chromone core can be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical and pharmacological properties. This structural versatility has made substituted chromones attractive candidates for the development of novel therapeutic agents targeting a wide range of diseases, including cancer, inflammation, and neurodegenerative disorders.[1]
Tabulated Physical Properties of Substituted Chromones
Table 1: Melting and Boiling Points of Selected Substituted Chromones
| Compound | Substituent(s) | Melting Point (°C) | Boiling Point (°C) |
| Chromone | - | 59[3] | - |
| Flavone | 2-phenyl | 94-97[4][5][6] | 185 (at 1 mmHg)[4][5][6] |
| 2-Methylchromone | 2-methyl | - | - |
| 3-Methylchromone | 3-methyl | 68-73[7] | - |
| 6-Methylchromone | 6-methyl | - | - |
| 3-Formylchromone | 3-formyl | 151-153[3] | - |
| 3-Formyl-6-methylchromone | 3-formyl, 6-methyl | 172-173[8][9] | - |
| 6-Nitrochromone | 6-nitro | 172-175[10] | 347.1 (Predicted)[11] |
| 6-Bromochromone | 6-bromo | 135-139[12][13] | - |
| 6-Methylchromone-2-carboxylic acid | 2-carboxy, 6-methyl | 267-270[14] | - |
Table 2: Solubility and pKa of Selected Substituted Chromones
| Compound | Substituent(s) | Aqueous Solubility | pKa |
| Flavone | 2-phenyl | Insoluble[5][6] | - |
| 2-Methylchromone | 2-methyl | Limited solubility[12] | - |
| Hydroxyquinones (related structures) | 2-hydroxy, 3-substituted | - | pKa1 ~3.4, pKa2 ~8.8 (for a methylamino-derivative)[15] |
| Hydroxyquinones (related structures) | 2-hydroxy | - | ~6.3[3] |
Note: Quantitative solubility and pKa data for a wide range of substituted chromones are not extensively documented in publicly available literature. Flavonoids, in general, exhibit low water solubility.[14][16][17] The pKa of hydroxy-substituted chromones is influenced by the position of the hydroxyl group.
Table 3: Spectroscopic Data for Selected Substituted Chromones
| Compound | Substituent(s) | UV-Vis λmax (nm) (Solvent) | Key FTIR Peaks (cm⁻¹) |
| Flavone | 2-phenyl | Band I: 300-380, Band II: 240-280 (Methanol)[18] | C=O: ~1650, Aromatic C=C: ~1600, 1580[19] |
| 3-Formylchromone | 3-formyl | - | C=O (ketone): 1645, C=O (aldehyde): 1693-1904[1][2] |
| 6-Nitrochromone | 6-nitro | - | - |
| 2-Amino-6-bromo-3-formylchromone | 2-amino, 3-formyl, 6-bromo | - | Detailed analysis available[13] |
Note: UV-Vis spectra of flavones and flavonols typically show two main absorption bands.[18] The position of these bands is sensitive to the substitution pattern.[14][20] FTIR spectra are characterized by a strong carbonyl stretch and bands corresponding to the aromatic rings.
Table 4: ¹H and ¹³C NMR Chemical Shift Ranges for Substituted Chromones
| Nucleus | Position | Typical Chemical Shift (ppm) | Notes |
| ¹H | C2-H | 6.2 - 6.4 | |
| ¹H | C3-H | 7.8 - 8.0 | |
| ¹H | Aromatic-H | 7.0 - 8.2 | Dependent on substitution pattern. |
| ¹³C | C2 | ~155 | |
| ¹³C | C3 | ~112 | |
| ¹³C | C4 (C=O) | ~177 | |
| ¹³C | Aromatic-C | 115 - 160 | Highly dependent on substituents.[4][21] |
Note: Chemical shifts are influenced by the electronic effects of substituents.[21] Data is typically recorded in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
Experimental Protocols
This section provides detailed methodologies for the determination of the key physical properties of substituted chromones.
Melting Point Determination (Capillary Method)
Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. Impurities typically depress and broaden the melting range.
Procedure:
-
Sample Preparation: A small amount of the dry, finely powdered substituted chromone is introduced into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm. The sample is packed tightly by tapping the tube or dropping it through a long glass tube.[11][19][22]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.
-
Heating: The sample is heated at a steady rate. An initial rapid heating can be used to determine an approximate melting point.[22]
-
Observation: For an accurate measurement, the heating rate is slowed to 1-2 °C per minute as the temperature approaches the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire sample becomes a clear liquid is the end of the range.[7]
Solubility Determination (Shake-Flask Method)
Principle: This method determines the equilibrium solubility of a compound in a given solvent by agitating an excess of the solid with the solvent until equilibrium is reached.
Procedure:
-
Preparation: An excess amount of the solid substituted chromone is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed flask.
-
Equilibration: The flask is agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand to allow the undissolved solid to settle. Alternatively, the solid can be removed by centrifugation or filtration.
-
Quantification: The concentration of the dissolved chromone in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), by comparing the response to a calibration curve of known concentrations.
pKa Determination (Potentiometric Titration)
Principle: For acidic or basic substituted chromones (e.g., hydroxy or amino derivatives), the pKa can be determined by titrating a solution of the compound with a standard solution of acid or base and monitoring the pH. The pKa corresponds to the pH at the half-equivalence point.
Procedure:
-
Sample Preparation: A known amount of the substituted chromone is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent like ethanol or methanol for compounds with low aqueous solubility.[3] The solution concentration is typically in the range of 10⁻⁴ M.[18][23]
-
Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. The system is purged with an inert gas like nitrogen to remove dissolved carbon dioxide.[3][18]
-
Titration: A standard solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added in small, precise increments.[3][18]
-
Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate.
-
Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The equivalence point is determined from the inflection point of the curve. The pKa is the pH at which half of the volume of titrant required to reach the equivalence point has been added.[24]
Spectroscopic Analysis
Procedure:
-
Sample Preparation: A dilute solution of the substituted chromone is prepared in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile).
-
Spectrum Acquisition: The absorbance of the solution is measured over a range of wavelengths (typically 200-800 nm) using a UV-Vis spectrophotometer. A blank spectrum of the solvent is recorded first and subtracted from the sample spectrum.
-
Data Analysis: The wavelengths of maximum absorbance (λmax) are identified from the resulting spectrum.
Procedure:
-
Sample Preparation: For solid samples, a small amount of the substituted chromone is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory by placing the solid sample directly on the crystal.[15]
-
Spectrum Acquisition: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded. The sample is then placed in the infrared beam, and the FTIR spectrum is acquired.[15][25]
-
Data Analysis: The positions (in wavenumbers, cm⁻¹) and intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.
Procedure:
-
Sample Preparation: A small amount of the substituted chromone (typically 1-10 mg for ¹H NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[2][26] A reference standard such as tetramethylsilane (TMS) may be added.
-
Spectrum Acquisition: The NMR tube is placed in the spectrometer's magnetic field, and the instrument is tuned and shimmed to optimize the magnetic field homogeneity. The NMR spectrum (e.g., ¹H, ¹³C) is then acquired.
-
Data Analysis: The chemical shifts (δ), coupling constants (J), and integration of the signals are analyzed to elucidate the structure of the molecule.
Procedure:
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer. This can be done directly via a solids probe or, more commonly, as the eluent from a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: The sample molecules are ionized, for example, by electron impact (EI) or electrosray ionization (ESI).[27]
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: The abundance of each ion is measured by a detector.
-
Data Analysis: The resulting mass spectrum, a plot of ion abundance versus m/z, is analyzed. The molecular ion peak provides the molecular weight of the compound, and the fragmentation pattern gives structural information.
Signaling Pathways and Experimental Workflows
Substituted chromones have been shown to modulate various signaling pathways implicated in disease. Understanding these pathways and the experimental workflows used to study them is crucial for drug development.
Signaling Pathways
Certain substituted chromones act as inhibitors of Sirtuin 2 (SIRT2), a NAD⁺-dependent deacetylase involved in cellular processes like cell cycle control and metabolism. Dysregulation of SIRT2 is linked to neurodegenerative diseases.
Some chromone derivatives have demonstrated neuroprotective effects by inhibiting the Glycogen Synthase Kinase 3β (GSK3β)/Nuclear Factor-kappa B (NF-κB)/NOD-like receptor protein 3 (NLRP3) inflammasome signaling pathway, which is involved in neuroinflammation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. Page loading... [wap.guidechem.com]
- 5. FLAVONE | 525-82-6 [chemicalbook.com]
- 6. 525-82-6 CAS MSDS (FLAVONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. chemimpex.com [chemimpex.com]
- 8. researchgate.net [researchgate.net]
- 9. quod.lib.umich.edu [quod.lib.umich.edu]
- 10. FT-IR and FT-Raman fingerprints of flavonoids - A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chembk.com [chembk.com]
- 12. cymitquimica.com [cymitquimica.com]
- 13. FTIR and FTR spectral studies of 2-amino-6-bromo-3-formylchromone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Flavanone [webbook.nist.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. The Ultraviolet Spectra of Flavones and Flavonols | Semantic Scholar [semanticscholar.org]
- 19. webqc.org [webqc.org]
- 20. medwinpublishers.com [medwinpublishers.com]
- 21. nepjol.info [nepjol.info]
- 22. nanoflavneuroprotect.irb.hr [nanoflavneuroprotect.irb.hr]
- 23. ptfarm.pl [ptfarm.pl]
- 24. 6-Methylchromone-2-carboxylic Acid 5006-44-0 | TCI AMERICA [tcichemicals.com]
- 25. researchgate.net [researchgate.net]
- 26. 3-formyl-6-methylchromone | CAS#:42059-81-4 | Chemsrc [chemsrc.com]
- 27. researchgate.net [researchgate.net]
Theoretical Deep Dive into the Molecular Structure of 3-Formylchromone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and experimental studies on the molecular structure of 3-formylchromone, a key heterocyclic scaffold in medicinal chemistry. This document synthesizes findings from computational chemistry, primarily Density Functional Theory (DFT), and experimental techniques such as X-ray crystallography, Fourier-transform infrared (FTIR), and nuclear magnetic resonance (NMR) spectroscopy. Key molecular properties, including optimized geometry, electronic structure, and vibrational frequencies, are discussed and presented in detail. Methodologies for both theoretical calculations and experimental analyses are outlined to provide a reproducible framework for further research.
Introduction
3-Formylchromone (4-oxo-4H-1-benzopyran-3-carboxaldehyde) is a versatile bicyclic heteroatom-containing compound that serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The reactivity and biological function of 3-formylchromone are intrinsically linked to its three-dimensional structure and electronic properties. Therefore, a thorough understanding of its molecular architecture is paramount for the rational design of novel therapeutic agents.
Theoretical studies, particularly those employing Density Functional Theory (DFT), have emerged as powerful tools to complement experimental data, offering detailed insights into molecular geometry, charge distribution, and frontier molecular orbitals at the atomic level. This guide will focus on the structural elucidation of 3-formylchromone, presenting a compilation of quantitative data from computational studies and outlining the methodologies employed in both theoretical and experimental investigations.
Theoretical Framework: Density Functional Theory (DFT)
Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. Within DFT, the properties of a molecule are determined by its electron density, which is a function of only three spatial coordinates. A popular and widely used functional for organic molecules is the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional, which combines the strengths of both Hartree-Fock theory and DFT.[2]
The choice of the basis set is also critical for the accuracy of DFT calculations. Pople-style basis sets, such as 6-311++G(d,p), are commonly employed. This notation indicates a triple-zeta valence basis set with diffuse functions on both heavy atoms and hydrogen atoms (++), as well as polarization functions on heavy atoms (d) and hydrogen atoms (p). This level of theory, B3LYP/6-311++G(d,p), has been shown to provide a good balance between accuracy and computational cost for the study of organic molecules.[2][3]
Data Presentation: Molecular Geometry and Electronic Properties
Note: The following data is for substituted 3-formylchromone derivatives and should be considered as a close approximation for the parent compound. The specific substitutions are noted in the table descriptions.
Optimized Geometric Parameters
The bond lengths and angles of a molecule are fundamental to understanding its shape and reactivity. The following table presents selected optimized geometric parameters for a 6-substituted 3-formylchromone derivative calculated at the B3LYP/6-31G(d,p) level of theory.[4]
Table 1: Selected Optimized Bond Lengths and Bond Angles of a 6-Substituted 3-Formylchromone Derivative. [4]
| Parameter | Bond/Angle | Calculated Value (Å or °) |
| Bond Length | C2=C3 | 1.365 |
| C3-C10 (formyl) | 1.468 | |
| C10=O11 (formyl) | 1.215 | |
| C4=O5 | 1.234 | |
| O1-C2 | 1.367 | |
| O1-C9 | 1.382 | |
| Bond Angle | O1-C2=C3 | 121.5 |
| C2=C3-C4 | 120.8 | |
| C3-C4=O5 | 123.1 | |
| C2=C3-C10 | 120.1 | |
| O11=C10-C3 | 124.3 |
Mulliken Atomic Charges
Mulliken population analysis provides a means of estimating the partial atomic charges in a molecule, offering insights into its polarity and electrostatic potential. The following table presents the Mulliken atomic charges for the atoms of 6–bromo–4–oxo–4H–chromene–3–carbaldehyde calculated at the B3LYP/6–311++G** level of theory.[2][5]
Table 2: Mulliken Atomic Charges of 6–Bromo–4–Oxo–4H–Chromene–3–Carbaldehyde. [2][5]
| Atom | Charge (e) |
| O1 (ether) | -0.536 |
| C2 | +0.284 |
| C3 | -0.119 |
| C4 | +0.485 |
| O5 (carbonyl) | -0.521 |
| C6 | +0.021 |
| C7 | -0.158 |
| C8 | -0.093 |
| C9 | +0.221 |
| C4a | +0.078 |
| C8a | +0.198 |
| C10 (formyl) | +0.315 |
| O11 (formyl) | -0.457 |
| Br | -0.158 |
Frontier Molecular Orbitals
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic transitions. The energy difference between them, the HOMO-LUMO gap, is a measure of the molecule's excitability.
Table 3: Frontier Molecular Orbital Energies and HOMO-LUMO Gap of 3-Formylchromone Derivatives.
| Derivative | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Reference |
| (E)-3-((2,3,5,6-tetrafluorophenyl)hydrazono)methyl)-4H-chromen-4-one | -7.02 | -5.15 | 1.87 | [6] |
| (E)-3-((2-(2,4,6-trifluorophenyl)hydrazono)methyl)-4H-chromen-4-one | -6.98 | -5.33 | 1.65 | [6] |
| (E)-3-((2-(perfluorophenyl)hydrazono)methyl)-4H-chromen-4-one | -7.01 | -5.42 | 1.59 | [6] |
Methodologies
Theoretical Calculations Protocol
A typical DFT study on a small organic molecule like 3-formylchromone involves a series of steps to ensure accurate and reliable results.
Workflow for Theoretical Investigation of 3-Formylchromone
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 5. First Principles Density Functional Theory Investigation on the Structural, Energetic and Electronic Properties of 6–Bromo–4–Oxo–4H–Chromene–3–Carbaldehyde | Scientific.Net [scientific.net]
- 6. d-nb.info [d-nb.info]
Methodological & Application
Application Notes and Protocols: 3-Formyl-8-methoxychromone in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Formyl-8-methoxychromone is a versatile building block in organic synthesis, prized for its reactive formyl group and the chromone scaffold, a privileged structure in medicinal chemistry. Its electron-deficient nature at the C2 and C4 positions of the pyrone ring, coupled with the electrophilic aldehyde, makes it a valuable precursor for the synthesis of a diverse array of heterocyclic compounds. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of pyrazoles and isoxazoles, classes of compounds renowned for their broad pharmacological activities, including antimicrobial and anticancer properties.
Applications in Heterocyclic Synthesis
This compound serves as a key intermediate in the construction of various fused and substituted heterocyclic systems. Its reactivity allows for transformations such as Knoevenagel condensations, reactions with binucleophiles, and cycloadditions. These reactions pave the way for the synthesis of novel compounds with potential therapeutic applications.
Synthesis of Pyrazole Derivatives
Pyrazole moieties are frequently incorporated into pharmacologically active molecules. The reaction of 3-formylchromones with hydrazine derivatives is a common and efficient method for the synthesis of pyrazole-containing compounds.[1] The reaction typically proceeds through the initial formation of a hydrazone, followed by the opening of the pyrone ring and subsequent cyclization to form the pyrazole ring. Microwave-assisted synthesis has emerged as a rapid and efficient alternative to conventional heating for these transformations.[2][3]
Synthesis of Isoxazole Derivatives
Isoxazoles are another class of five-membered heterocycles with significant biological activities. The synthesis of isoxazoles from 3-formylchromones can be achieved through the reaction with hydroxylamine hydrochloride. This reaction follows a similar pathway to pyrazole formation, involving condensation to form an oxime, followed by ring opening and recyclization.
Data Presentation
The following tables summarize quantitative data for the synthesis of various heterocyclic derivatives from 3-formylchromone precursors. While specific data for the 8-methoxy derivative is not always available, the presented data for other substituted 3-formylchromones provides a strong indication of the expected yields and reaction conditions.
Table 1: Synthesis of Pyrazole Derivatives from 3-Formylchromones
| Entry | Hydrazine Derivative | Solvent | Method | Reaction Time | Yield (%) | Reference |
| 1 | Hydrazine hydrate | Ethanol | Reflux | 1-12 h | 63-75 | [2] |
| 2 | Phenylhydrazine | Ethanol | Reflux | Not Specified | Moderate | [1] |
| 3 | Hydrazine hydrate | Ethanol | Microwave (300 W) | 2-4 min | High | [2] |
| 4 | Phenylhydrazine | Acetic Acid | Microwave | 7 min | High | [2] |
Table 2: Synthesis of Knoevenagel Condensation Products from 3-Formylchromones
| Entry | Active Methylene Compound | Catalyst | Solvent | Method | Reaction Time | Yield (%) | Reference |
| 1 | Malononitrile | Piperidine | Ethanol | Stirring | Not Specified | High | [4] |
| 2 | Ethyl cyanoacetate | Piperidine | Ethanol | Stirring | Not Specified | High | [4] |
| 3 | Malononitrile | Ammonium acetate | None (Solvent-free) | Sonication | 5-7 min | Excellent | [4] |
Experimental Protocols
Protocol 1: Synthesis of 3-(1-phenyl-1H-pyrazol-5-yl)-8-methoxychromone (General Procedure)
This protocol describes a typical procedure for the synthesis of a pyrazole derivative from this compound using phenylhydrazine.
Materials:
-
This compound
-
Phenylhydrazine
-
Glacial Acetic Acid
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
In a round-bottom flask, dissolve this compound (1 mmol) in ethanol (20 mL).
-
Add phenylhydrazine (1.1 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 4-6 hours), cool the reaction mixture to room temperature.
-
The solid product that precipitates is collected by filtration.
-
Wash the solid with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 3-(1-phenyl-1H-pyrazol-5-yl)-8-methoxychromone.
Expected Outcome: The reaction is expected to yield the desired pyrazole derivative in moderate to good yields. The product can be characterized by spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Microwave-Assisted Synthesis of Pyranopyrazoles from 3-Formylchromones (General Procedure)
This protocol outlines a green and efficient microwave-assisted method for the synthesis of pyranopyrazole derivatives.[5]
Materials:
-
This compound
-
Malononitrile
-
Hydrazine hydrate
-
Piperidine (catalyst)
-
Ethanol
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine this compound (1 mmol), malononitrile (1 mmol), and hydrazine hydrate (1 mmol).
-
Add ethanol (5 mL) as the solvent.
-
Add a catalytic amount of piperidine (1-2 drops).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at a suitable power (e.g., 300 W) for 2-8 minutes.[5]
-
Monitor the reaction completion by TLC.
-
After cooling, the precipitated solid is collected by filtration.
-
Wash the product with cold ethanol and dry to obtain the pure pyranopyrazole derivative.
Expected Outcome: This microwave-assisted protocol is expected to provide the desired pyranopyrazole product in high yield with a significantly reduced reaction time compared to conventional heating methods.
Signaling Pathway and Workflow Diagrams
Anticancer Activity: Inhibition of the STAT3 Signaling Pathway
Derivatives of 3-formylchromone have been shown to exhibit anticancer activity by targeting various cellular signaling pathways. One prominent mechanism is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is often constitutively activated in many cancers, including hepatocellular carcinoma.[5]
Caption: Inhibition of the JAK/STAT3 signaling pathway by a this compound derivative.
Experimental Workflow: Synthesis and Characterization of Heterocycles
The general workflow for the synthesis and characterization of heterocyclic compounds from this compound is a systematic process involving reaction setup, monitoring, product isolation, and structural elucidation.
Caption: General experimental workflow for heterocyclic synthesis.
Conclusion
This compound is a valuable and reactive starting material for the synthesis of a wide range of heterocyclic compounds. The protocols and data provided herein offer a foundation for researchers to explore the synthesis of novel pyrazole and isoxazole derivatives. The demonstrated impact of these chromone-based heterocycles on critical biological pathways, such as the STAT3 signaling cascade, underscores their potential in the development of new therapeutic agents. Further investigation into the synthesis of diverse derivatives and their biological evaluation is warranted to fully exploit the potential of this versatile building block.
References
- 1. Synthesis of Chromone-Related Pyrazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bhu.ac.in [bhu.ac.in]
- 5. gsconlinepress.com [gsconlinepress.com]
Synthesis of Schiff Bases from 3-Formylchromones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of Schiff bases derived from 3-formylchromones. These compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and fluorescent properties. The following sections outline the synthesis, experimental procedures, and potential applications of these versatile molecules.
Introduction
Schiff bases are compounds containing an imine or azomethine group (-C=N-). They are typically formed by the condensation of a primary amine with an aldehyde or ketone. 3-Formylchromone is a versatile precursor for the synthesis of a wide range of Schiff bases, which have demonstrated potential as anticancer, antimicrobial, and anti-inflammatory agents.[1] Furthermore, many Schiff bases derived from 3-formylchromone exhibit interesting photophysical properties, making them suitable for the development of fluorescent probes for ion detection.[2][3][4]
The synthesis of Schiff bases from 3-formylchromones is a straightforward and efficient process, typically involving a one-step condensation reaction. The reaction progress can be easily monitored, and the products are often obtained in high purity and good yields.
General Synthesis Pathway
The general reaction for the synthesis of Schiff bases from 3-formylchromones involves the nucleophilic addition of a primary amine to the carbonyl group of the 3-formylchromone, followed by the elimination of a water molecule to form the imine bond.
Caption: General reaction scheme for the synthesis of Schiff bases from 3-formylchromone.
Experimental Protocols
Protocol 1: General Synthesis of Schiff Bases from 3-Formylchromone
This protocol describes a general method for the synthesis of Schiff bases from 3-formylchromone and various primary amines.
Materials:
-
3-Formylchromone
-
Appropriate primary amine (e.g., aniline, substituted anilines, aliphatic amines)
-
Ethanol or Methanol
-
Glacial acetic acid (optional, as catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of 3-formylchromone in a suitable solvent (e.g., 20 mL of ethanol or methanol).
-
To this solution, add 1 equivalent of the desired primary amine.
-
Add a few drops of glacial acetic acid as a catalyst (optional).
-
Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-8 hours.
-
After completion, allow the reaction mixture to cool to room temperature.
-
The solid product that precipitates out is collected by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold solvent (the same as used for the reaction) to remove any unreacted starting materials.
-
Dry the purified Schiff base in a vacuum oven or air dry.
-
Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of various Schiff bases derived from 3-formylchromone as reported in the literature.
| 3-Formylchromone Derivative | Amine | Solvent | Catalyst | Reaction Time (h) | Yield (%) | Reference |
| 3-Formyl-6-methylchromone | Butylamine | Acetonitrile | None | 1 | 74 (conversion) | [5] |
| 3-Formyl-6-methylchromone | Aniline | Acetonitrile | None | 1 | 78 (conversion) | [5] |
| 3-Formylchromone | Various anilines | Ethanol | Acetic acid | 4 | Good yields | [6] |
| 3-Formylacetylacetone | o-Aminobenzoic acid | Methanol | None | 3 | 47 | [7] |
| 3-Formylacetylacetone | m-Aminobenzoic acid | Methanol | None | 3 | 54 | [7] |
| 3-Formylacetylacetone | p-Aminobenzoic acid | Methanol | None | 3 | 74 | [7] |
Applications
Fluorescent Probes for Metal Ion Detection
Schiff bases derived from 3-formylchromone can act as "turn-on" fluorescent sensors for metal ions, such as Al³⁺. The mechanism often involves the chelation-enhanced fluorescence (CHEF) effect. In the free Schiff base, a photoinduced electron transfer (PET) process from the imine nitrogen to the chromone moiety can quench fluorescence. Upon binding to a metal ion, this PET process is inhibited, leading to a significant enhancement in fluorescence intensity.
Caption: Mechanism of a 3-formylchromone Schiff base as a fluorescent probe for Al³⁺.
Enzyme Inhibitors in Drug Development
Certain Schiff bases of 3-formylchromone have been shown to be potent inhibitors of enzymes such as thymidine phosphorylase.[1][8] This enzyme is involved in nucleotide metabolism and is a target for anticancer drugs. The Schiff base can bind to the active site of the enzyme, blocking its catalytic activity and thereby inhibiting the proliferation of cancer cells.
References
- 1. Schiff bases of 3-formylchromone as thymidine phosphorylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Chromone-Derived Schiff-Base Ligand as Al(3+) "Turn on" Fluorescent Sensor: Synthesis and Spectroscopic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al3+ Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions - Sensors & Diagnostics (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. fsrt.journals.ekb.eg [fsrt.journals.ekb.eg]
- 7. Synthesis and crystal structures of three Schiff bases derived from 3-formylacetylacetone and o-, m- and p-aminobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Schiff bases of 3-formylchromone as thymidine phosphorylase inhibitors | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
The Versatility of 3-Formylchromones: A Gateway to Diverse Heterocyclic Scaffolds for Research and Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Formylchromones are highly versatile building blocks in organic synthesis, prized for their reactivity and ability to serve as a scaffold for the construction of a wide array of heterocyclic compounds. The electrophilic nature of the formyl group, coupled with the reactivity of the chromone ring system, allows for a diverse range of chemical transformations. These transformations lead to the synthesis of novel molecules with significant potential in medicinal chemistry, including antimicrobial and anticancer agents. This document provides detailed application notes and experimental protocols for the use of 3-formylchromones in the synthesis of pyrazoles, pyridines, and fused heterocyclic systems, along with insights into their biological activities and potential mechanisms of action.
Application Notes
Synthesis of Pyrazole Derivatives
3-Formylchromones serve as excellent precursors for the synthesis of various pyrazole-containing molecules. The reaction typically proceeds through a condensation reaction with a hydrazine derivative, followed by cyclization. The resulting chromone-pyrazole hybrids have demonstrated significant biological activities.
Key Applications:
-
Antimicrobial Agents: Pyrazole derivatives of chromones have shown promising activity against a range of bacterial and fungal pathogens.[1][2] The mechanism of action is believed to involve the disruption of essential cellular processes in microorganisms, such as cell wall or DNA synthesis.[1]
-
Anticancer Agents: Certain chromone-pyrazole compounds have exhibited cytotoxic activity against various cancer cell lines.[3] While the exact mechanisms are under investigation, some derivatives are believed to interfere with critical signaling pathways involved in cancer cell proliferation and survival.[4][5]
-
Fluorescent Probes: The inherent fluorescence of the chromone nucleus, combined with the chelating properties of the pyrazole moiety, makes these compounds promising candidates for the development of fluorescent sensors for metal ions.[6]
Synthesis of Pyridine Derivatives
The reaction of 3-formylchromones with active methylene compounds, often in a multicomponent reaction setup, provides a straightforward route to highly substituted pyridine derivatives. These compounds are of significant interest due to their prevalence in biologically active molecules.
Key Applications:
-
Anticancer Agents: Pyridine derivatives synthesized from 3-formylchromones have been investigated for their anticancer properties.[7][8] Mechanistic studies suggest that some of these compounds may act as inhibitors of key enzymes involved in cancer progression, such as Fatty Acid Synthase (FASN) or various kinases.[8][9]
-
Enzyme Inhibitors: The pyridine scaffold is a common feature in many enzyme inhibitors. By modifying the substituents on the pyridine ring, researchers can tune the selectivity and potency of these compounds against specific targets.[8]
Synthesis of Fused Heterocyclic Systems
The reactivity of 3-formylchromones extends to the synthesis of more complex, fused heterocyclic systems. Through reactions with bifunctional nucleophiles, it is possible to construct fused rings, such as imidazo[1,2-a]pyridines, which are present in several marketed drugs.
Key Applications:
-
Medicinal Chemistry Scaffolds: Fused heterocyclic systems derived from 3-formylchromones provide a rigid and three-dimensional framework that is attractive for the design of novel therapeutic agents. These scaffolds can be decorated with various functional groups to optimize their pharmacological properties.
Experimental Protocols
Protocol 1: Synthesis of 3-(Pyrazol-5-yl)chromones
This protocol describes the synthesis of 3-(pyrazol-5-yl)chromone derivatives from 3-formylchromones and hydrazine hydrate.
Materials:
-
3-Formylchromone derivative
-
Hydrazine hydrate
-
Glacial acetic acid
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Buchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol, methanol)
Procedure:
-
To a solution of the 3-formylchromone derivative (1 mmol) in glacial acetic acid (10 mL), add hydrazine hydrate (1.2 mmol).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (50 mL) and stir for 30 minutes.
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent to afford the pure 3-(pyrazol-5-yl)chromone derivative.
-
Characterize the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[10][11]
Protocol 2: Knoevenagel Condensation for the Synthesis of 2-((4-oxo-4H-chromen-3-yl)methylene)malononitrile
This protocol details the Knoevenagel condensation of 3-formylchromone with malononitrile.[12][13][14]
Materials:
-
3-Formylchromone
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve 3-formylchromone (1 mmol) and malononitrile (1.1 mmol) in ethanol (15 mL).
-
Cool the mixture in an ice bath and add a catalytic amount of piperidine (2-3 drops).
-
Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction progress by TLC.
-
Upon completion, a solid precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product in a vacuum oven to obtain the pure 2-((4-oxo-4H-chromen-3-yl)methylene)malononitrile.
-
Characterize the product by spectroscopic methods.
Protocol 3: Multicomponent Synthesis of Pyridin-2(1H)-ones
This protocol outlines a one-pot, three-component synthesis of highly functionalized pyridin-2(1H)-ones from 3-formylchromone, an active methylene compound, and an amine.[15][16]
Materials:
-
3-Formylchromone
-
Ethyl cyanoacetate (or other active methylene compound)
-
Ammonium acetate (or a primary amine)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask, combine 3-formylchromone (1 mmol), ethyl cyanoacetate (1 mmol), and ammonium acetate (1.5 mmol) in ethanol (20 mL).
-
Reflux the mixture for 8-12 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the desired pyridin-2(1H)-one derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Quantitative Data
| Reaction Type | Reactants | Product | Catalyst/Solvent | Yield (%) | Reference |
| Synthesis of Pyrazoles | 3-Formylchromone, Hydrazine Hydrate | 3-(1H-Pyrazol-5-yl)-4H-chromen-4-one | Acetic Acid | 60-85 | [17] |
| Knoevenagel Condensation | 3-Formylchromone, Malononitrile | 2-((4-oxo-4H-chromen-3-yl)methylene)malononitrile | Piperidine/Ethanol | 85-95 | [18] |
| Multicomponent Reaction | 3-Formylchromone, Ethyl Cyanoacetate, Ammonium Acetate | 5-Cyano-6-(2-hydroxyphenyl)-2-oxo-1,2-dihydropyridine-4-carboxylate | Ethanol | 70-91 | [15] |
| Synthesis of Imidazo[1,2-a]pyridines | 3-Formylchromone, 2-Aminopyridine, Isocyanide | 3-(Imidazo[1,2-a]pyridin-2-yl)-4H-chromen-4-one derivative | NH₄Cl/Ethanol (Microwave) | 21-36 |
Visualizations
Caption: General reaction scheme for the synthesis of chromone-pyrazole derivatives.
Caption: Mechanism of the Knoevenagel condensation with 3-formylchromone.
Caption: Potential anticancer mechanisms of 3-formylchromone derivatives.
Conclusion
3-Formylchromones are undeniably valuable and versatile synthons in the field of organic and medicinal chemistry. Their reactivity allows for the efficient construction of a diverse range of heterocyclic compounds with significant biological potential. The protocols and application notes provided herein offer a starting point for researchers to explore the rich chemistry of 3-formylchromones and to develop novel molecules for various scientific and therapeutic applications. Further research into the specific molecular targets and signaling pathways of these compounds will undoubtedly unlock their full potential in drug discovery and development.
References
- 1. ajrconline.org [ajrconline.org]
- 2. Antifungal and antibiofilm activities of chromones against nine Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovering the inhibition of YAP/TEAD Hippo signaling pathway via new pyrazolone derivatives: synthesis, molecular docking and biological investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. scielo.br [scielo.br]
- 7. prod-com-bibliolabs-nuvique-app-content.s3.amazonaws.com [prod-com-bibliolabs-nuvique-app-content.s3.amazonaws.com]
- 8. chemijournal.com [chemijournal.com]
- 9. Pyridine derivatives as anticancer lead compounds with Fatty Acid Synthase as the target: An in silico-guided in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Conformational & spectroscopic characterization, charge analysis and molecular docking profiles of chromone-3-carboxylic acid using a quantum hybrid computational method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bhu.ac.in [bhu.ac.in]
- 13. quora.com [quora.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Three-component synthesis of trisubstituted pyridin-2(1 H )-ones - Talybov - Žurnal organičeskoj himii [jdigitaldiagnostics.com]
- 17. Synthesis of Chromone-Related Pyrazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A facile, rapid procedure for Knoevenagel condensation reaction catalyzed by efficient amino-bifunctional frameworks under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating Fluorescent Probes with 3-Formyl-8-methoxychromone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and application of fluorescent probes derived from 3-Formyl-8-methoxychromone. This class of probes, primarily based on Schiff base condensation, offers significant potential for the selective detection of various analytes, including metal ions and biothiols, with applications in environmental monitoring and cellular imaging.
Introduction to this compound as a Fluorophore Scaffold
This compound is a versatile building block for the synthesis of fluorescent probes. The chromone core provides a rigid, planar structure with inherent fluorescence properties. The electron-withdrawing formyl group at the 3-position is a key reactive site for the introduction of recognition moieties through Schiff base formation. The methoxy group at the 8-position can modulate the electronic properties and, consequently, the photophysical characteristics of the resulting probes.
The general principle behind the function of these probes involves a change in their fluorescence properties upon binding to a specific analyte. This change can manifest as a "turn-on" or "turn-off" response, or a ratiometric shift in the emission wavelength, often attributed to mechanisms like Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Chelation-Enhanced Fluorescence (CHEF).
Applications of this compound Derived Probes
Fluorescent probes synthesized from this compound have demonstrated utility in the detection of a range of biologically and environmentally significant species.
Metal Ion Detection
Schiff base derivatives of this compound are particularly effective in selectively sensing various metal ions. The imine nitrogen and the oxygen atom of the chromone ring can act as a coordination site for metal ions. This binding event often restricts the C=N bond rotation and inhibits non-radiative decay pathways, leading to a significant enhancement of fluorescence.
Key Metal Ions Detected:
-
Aluminum (Al³⁺): Probes have been developed that exhibit a "turn-on" fluorescence response upon binding to Al³⁺, enabling its detection in aqueous media and living cells.
-
Iron (Fe³⁺): Chromone-based probes can selectively detect Fe³⁺ through a fluorescence quenching ("turn-off") mechanism.
-
Zinc (Zn²⁺): The design of specific ligands attached to the 3-formylchromone scaffold allows for the selective and sensitive detection of Zn²⁺.
Thiol Detection
While less common than metal ion probes, derivatives of 3-formylchromone can be designed to react with thiols, such as cysteine, homocysteine, and glutathione. The reaction mechanism typically involves the nucleophilic attack of the thiol group on an electrophilic center of the probe, leading to a change in its electronic structure and a corresponding alteration in its fluorescence signal.
Quantitative Data Summary
The following table summarizes the key quantitative data for representative fluorescent probes derived from this compound and related 3-formylchromone structures.
| Probe Name/Derivative | Analyte | Excitation (λex, nm) | Emission (λem, nm) | Detection Limit (LOD) | Quantum Yield (Φ) | Reference |
| HCFH (6-Hydroxy-3-formylchromone derivative) | Al³⁺ | - | 502 | - | - | [1] |
| CP Probe (Chromone-based) | Fe³⁺ | 405 | - | 0.044 µM | - | [2] |
| Probe 33 (Chromone-based) | Cu²⁺ | - | - | 0.2857 µM | - | [2] |
| Schiff Base Probe (o-vanillin-p-aminoacetophenone) | Al³⁺ | - | - | 19.8 nM | - | [3] |
| Schiff Base Probe (salicylaldehyde-p-aminoacetophenone) | Al³⁺ | - | - | 47.9 nM | - | [3] |
Note: Quantitative data for probes specifically derived from this compound is limited in the current literature. The table includes data from closely related structures to provide an indication of potential performance.
Experimental Protocols
General Synthesis of a Schiff Base Fluorescent Probe
This protocol describes a general method for the synthesis of a Schiff base fluorescent probe from this compound and an amine-containing recognition moiety.
Materials:
-
This compound
-
Amine-containing recognition moiety (e.g., 2-aminophenol, ethylenediamine)
-
Anhydrous ethanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask with reflux condenser
-
Stirring plate with heating mantle
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1 equivalent) in a minimal amount of anhydrous ethanol in a round-bottom flask.
-
In a separate flask, dissolve the amine-containing recognition moiety (1-1.2 equivalents) in anhydrous ethanol.
-
Add the amine solution dropwise to the stirred solution of this compound at room temperature.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.
-
Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
-
If no precipitate forms, reduce the solvent volume under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).
DOT Script for Synthesis Workflow:
Caption: General workflow for the synthesis of a Schiff base fluorescent probe.
Protocol for Metal Ion Detection
This protocol outlines a general procedure for evaluating the fluorescence response of a this compound-based probe to a specific metal ion.
Materials:
-
Stock solution of the fluorescent probe (e.g., 1 mM in DMSO or ethanol)
-
Stock solutions of various metal salts (e.g., 10 mM in deionized water)
-
Buffer solution (e.g., HEPES, Tris-HCl, pH 7.4)
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Prepare a working solution of the fluorescent probe (e.g., 10 µM) in the desired buffer.
-
Record the fluorescence emission spectrum of the probe solution alone (excitation at the determined λex).
-
Titrate the probe solution with increasing concentrations of the target metal ion stock solution.
-
After each addition of the metal ion, allow the solution to equilibrate for a few minutes and then record the fluorescence emission spectrum.
-
To assess selectivity, repeat the experiment with other metal ions at a concentration significantly higher than the target analyte.
-
Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration to determine the detection limit.
DOT Script for Metal Ion Detection Workflow:
Caption: Workflow for metal ion detection using a fluorescent probe.
Protocol for Cellular Imaging
This protocol provides a general guideline for using a this compound-derived probe for imaging analytes within living cells.
Materials:
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescent probe stock solution (e.g., 10 mM in DMSO)
-
Cells cultured on glass-bottom dishes or coverslips
-
Confocal fluorescence microscope
Procedure:
-
Culture the cells to an appropriate confluency.
-
Wash the cells twice with PBS.
-
Prepare a working solution of the fluorescent probe in cell culture medium (e.g., 5-10 µM).
-
Incubate the cells with the probe-containing medium for 15-30 minutes at 37°C in a CO₂ incubator.
-
Wash the cells three times with PBS to remove any excess probe.
-
(Optional) To visualize the response to an analyte, treat the cells with a solution of the analyte (e.g., a metal salt or a thiol-modifying agent) for an appropriate time before or after probe loading.
-
Image the cells using a confocal microscope with the appropriate excitation and emission filters for the probe.
DOT Script for Cellular Imaging Workflow:
Caption: General workflow for cellular imaging with a fluorescent probe.
Signaling Pathway Visualization
Fluorescent probes derived from this compound can be employed to visualize changes in the concentration of specific ions or molecules that are part of cellular signaling pathways. For example, a probe for Zn²⁺ could be used to monitor zinc signaling, which is implicated in processes like neurotransmission and apoptosis.
DOT Script for a Hypothetical Zinc Signaling Pathway Visualization:
Caption: Hypothetical zinc signaling pathway visualized with a fluorescent probe.
Conclusion
This compound provides a valuable and adaptable platform for the development of novel fluorescent probes. The straightforward synthesis of Schiff base derivatives allows for the facile introduction of diverse recognition units, enabling the detection of a wide array of analytes. The detailed protocols provided herein serve as a starting point for researchers to design, synthesize, and apply these probes in their specific areas of interest, from environmental sensing to the intricate study of cellular processes. Further research is encouraged to expand the library of probes derived from this scaffold and to fully characterize their photophysical properties, including quantum yields, for a broader range of applications.
References
Application Notes and Protocols: Derivatization of 3-Formylchromone for Biological Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Formylchromone is a versatile heterocyclic compound characterized by its high reactivity, making it a valuable scaffold in medicinal chemistry and drug discovery.[1][2] Its structure contains three electron-deficient sites (C-2, C-4, and the formyl group), rendering it susceptible to nucleophilic attack and enabling the synthesis of a diverse library of derivatives.[2][3] This reactivity has been widely exploited to generate novel compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and enzyme inhibitory properties.[1][4][5][6]
These application notes provide a comprehensive overview of the derivatization strategies for 3-formylchromone and detailed protocols for the synthesis and subsequent biological screening of its derivatives. The information is intended to guide researchers in the exploration of 3-formylchromone chemistry for the development of new therapeutic agents.
Data Presentation: Biological Activities of 3-Formylchromone Derivatives
The following table summarizes the reported biological activities of various 3-formylchromone derivatives, providing a comparative overview of their potential therapeutic applications.
| Derivative Class | Specific Derivatives | Biological Activity | Quantitative Data (IC50/MIC) | Reference |
| Schiff Bases | Derivatives of various primary amines | Thymidine Phosphorylase Inhibition | IC50 values ranging from 19.77 ± 3.25 to 480.21 ± 2.34 µM. Compound 12 (IC50 = 19.77 ± 3.25 µM) was more potent than the standard 7-deazaxanthine (IC50 = 39.28 ± 0.76 µM). | [4] |
| Antibacterial & Antifungal | Varying degrees of activity against Gram-positive and Gram-negative bacteria, and several fungal strains. | [7][8] | ||
| Phytotoxic Activity | Showed varying degrees of phytotoxicity. | [7] | ||
| Hydrazones | Hydrazine and hydrazide derivatives | Antimicrobial | Growth inhibition against various microorganisms. | [1] |
| Antiproliferative | Influenced cell proliferation in L929 and EA.hy926 cell lines at concentrations of 0.01–1250 µmol/L. | [1] | ||
| Metal (II) complexes of hydrazones | Antimicrobial & Antioxidant | Showed activity against Gram-positive and Gram-negative bacteria, and fungi. Also exhibited in vitro antioxidant activity. | [9] | |
| Condensation Products | Reaction with malonic acid derivatives | Anti-allergic | E-β-(4-oxo-4H-1-benzopyran-3-yl)acrylic acids strongly inhibit histamine secretion. | [2] |
| Reaction with 2-benzimidazolylacetonitrile | Anticancer | Screened for activities against 60 tumor cell lines. | [2] | |
| Phosphine Oxide Derivatives | 3-[(Amino)(diarylphosphoryl)methyl)]-6-methyl-4H-chromen-4-one derivatives | Cytotoxicity | Several derivatives showed modest activity against the human promyelocytic leukemia (HL60) cell line. | [10] |
| Substituted 3-Formylchromones | 6-Chloro-8-nitro-3-formyl-chromone, etc. | Antibacterial | Moderate activity against S. aureus and E. coli at 100 µg/mL. | [11] |
| 6,8-Dichloro-3-formylchromone (FC10) | Anti-Helicobacter pylori & Urease Inhibition | FC10 showed anti-H. pylori activity comparable to metronidazole and potent urease inhibition. | [6] | |
| 6,8-Dibromo-3-formylchromone (FC11) | Urease Inhibition | Potent urease inhibitory activity. | [6] |
Experimental Protocols
Protocol 1: Synthesis of 3-Formylchromone (Vilsmeier-Haack Reaction)
This protocol describes the synthesis of the 3-formylchromone scaffold, which serves as the precursor for further derivatization. The Vilsmeier-Haack reaction is a widely used and efficient method for this purpose.[1][12]
Materials:
-
Substituted 2-hydroxyacetophenone
-
Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice-cold water
-
Ethanol (for crystallization)
Procedure:
-
Cool dimethylformamide (e.g., 6.0 mL) in an ice-water bath.
-
With vigorous stirring, add the substituted 2-hydroxyacetophenone (e.g., 0.01 mol).
-
Slowly add phosphorus oxychloride (e.g., 2.0 mL, 0.025 mol) to the mixture.
-
Allow the resulting thick mass to stand at room temperature overnight.
-
Decompose the reaction mixture by carefully pouring it into ice-cold water.
-
Collect the solid product by filtration.
-
Crystallize the crude product from ethanol to obtain pure substituted 3-formylchromone.[11]
Characterization: The structure of the synthesized 3-formylchromone can be confirmed by spectroscopic methods such as IR, ¹H-NMR, and ¹³C-NMR, as well as elemental analysis.[1][11]
Protocol 2: Synthesis of 3-Formylchromone Schiff Bases
This protocol outlines the general procedure for the synthesis of Schiff base derivatives of 3-formylchromone.
Materials:
-
3-Formylchromone
-
Appropriate primary amine
-
Ethanol
-
Catalytic amount of an acid (e.g., p-toluenesulfonic acid) (optional, reaction can proceed without)
Procedure:
-
Dissolve equimolar amounts of 3-formylchromone and the desired primary amine in ethanol.
-
If required, add a catalytic amount of an acid.
-
Reflux the reaction mixture for a specified period (e.g., 2 hours).[13] The reaction progress can often be monitored by a color change.[13]
-
Upon completion, cool the reaction mixture to allow the product to crystallize.
-
Collect the crystalline product by filtration.
-
Wash the product with cold ethanol and dry it under vacuum.
-
The product can be further purified by recrystallization from a suitable solvent like ethanol or toluene.[13]
Characterization: The synthesized Schiff bases can be characterized by ¹H NMR, EI MS, IR, UV, and elemental analysis.[4]
Protocol 3: Synthesis of 3-Formylchromone Hydrazone Derivatives
This protocol describes the synthesis of hydrazone derivatives through the condensation of 3-formylchromone with hydrazine or hydrazide compounds.
Materials:
-
3-Formylchromone
-
Hydrazine or hydrazide derivative
-
Ethanol
Procedure:
-
Dissolve 3-formylchromone and the respective hydrazine or hydrazide in ethanol.
-
Reflux the reaction mixture. Note that these reactions may not proceed at room temperature.[1]
-
Monitor the reaction for completion.
-
Cool the mixture to allow the product to precipitate.
-
Collect the solid product by filtration and wash with a suitable solvent.
-
The synthesized hydrazone derivatives can be purified by recrystallization.
Characterization: Structural elucidation can be performed using IR, ¹H-NMR, ¹³C-NMR, MS, and elemental analysis.[1]
Protocol 4: Antimicrobial Susceptibility Testing (Paper Disc Diffusion Method)
This protocol provides a general method for preliminary screening of the antimicrobial activity of 3-formylchromone derivatives.
Materials:
-
Synthesized 3-formylchromone derivatives
-
Bacterial strains (e.g., Staphylococcus aureus - Gram-positive, Escherichia coli - Gram-negative)
-
Fungal strains
-
Nutrient agar or other suitable growth medium
-
Sterile paper discs
-
Standard antibiotic (e.g., ampicillin) as a positive control
-
Solvent (e.g., DMSO) as a negative control
-
Sterile petri dishes
-
Incubator
Procedure:
-
Prepare a stock solution of each test compound (e.g., at a concentration of 100 µg/mL in a suitable solvent).[11]
-
Prepare agar plates seeded with the test microorganism.
-
Impregnate sterile paper discs with the solution of the test compounds.
-
Place the impregnated discs on the surface of the seeded agar plates.
-
Also place discs with the standard antibiotic and the solvent control on the plates.
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 24-48 hours.
-
Measure the diameter of the zone of inhibition around each disc. The size of the zone indicates the antimicrobial activity.
Data Interpretation: The activity can be categorized qualitatively (e.g., active, moderately active, inactive) based on the size of the inhibition zone compared to the controls.[11]
Visualizations
Derivatization Workflow of 3-Formylchromone
Caption: Workflow for the synthesis and screening of 3-formylchromone derivatives.
General Signaling Pathway Inhibition by Bioactive Compounds
Caption: Hypothetical inhibition of a kinase signaling pathway by a 3-formylchromone derivative.
Logical Workflow for Biological Screening
Caption: A logical workflow for the biological screening of a compound library.
References
- 1. Synthesis, Spectroscopic Analysis and Assessment of the Biological Activity of New Hydrazine and Hydrazide Derivatives of 3-Formylchromone [mdpi.com]
- 2. Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products [mdpi.com]
- 4. Schiff bases of 3-formylchromone as thymidine phosphorylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Formylchromones: potential antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Schiff Bases of 3-Formylchromones as Antibacterial, Antifungal, a...: Ingenta Connect [ingentaconnect.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. asianpubs.org [asianpubs.org]
- 12. sciforum.net [sciforum.net]
- 13. 3-Formylchromones IV. The Rearrangement of 3-Formylchromone Enamines as a Simple, Facile Route to Novel Pyrazolo[3,4-b]pyridines and the Synthetic Utility of the Latter - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Reactivity of 3-Formylchromones with Nucleophiles: Application Notes and Protocols for Synthetic and Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Formylchromone is a privileged heterocyclic scaffold possessing multiple electrophilic centers, making it a versatile building block in organic synthesis. Its reactions with a wide array of nucleophiles pave the way for the creation of a diverse range of heterocyclic compounds with significant potential in medicinal chemistry and drug development. The chromone core itself is present in numerous biologically active natural products and synthetic compounds, exhibiting anti-inflammatory, anticancer, and antimicrobial properties, among others. The strategic functionalization of the 3-formyl group allows for the construction of complex molecular architectures, including fused heterocyclic systems and substituted chromone derivatives. This document provides detailed application notes and experimental protocols for the reaction of 3-formylchromones with various nucleophiles, including nitrogen, carbon, and sulfur-based reagents.
Reactions with Nitrogen Nucleophiles
The reaction of 3-formylchromones with nitrogen nucleophiles, such as primary and secondary amines, is highly dependent on the reaction conditions, including the solvent, temperature, and the nature of the amine itself. These reactions can yield a variety of products, from simple Schiff bases and enamines to complex rearranged heterocyclic systems.
Reaction with Primary Amines
Primary amines readily react with 3-formylchromones, often leading to the formation of enamine adducts or, under specific conditions, rearranged fused heterocyclic systems like pyrazolo[3,4-b]pyridines. The solvent plays a crucial role in directing the reaction pathway; for instance, alcoholic solvents can participate in the reaction to form alkoxy intermediates.
| Entry | 3-Formylchromone Derivative | Primary Amine | Solvent | Catalyst | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |
| 1 | 6-Methyl-3-formylchromone | 5-Amino-N-phenylpyrazole | Ethanol | p-Toluenesulfonic acid | Reflux | 2 | 6-(2-Hydroxy-5-methylbenzoyl)-4-methyl-2-phenyl-pyrazolo[3,4-b]pyridine | ~85 | [1] |
| 2 | 6-Nitro-3-formylchromone | 5-Amino-N-phenylpyrazole | Ethanol | p-Toluenesulfonic acid | 40-50 | 0.33 | 2-Ethyloxy-6-nitro-3-(1-phenylpyrazol-5-ylaminomethylene)chroman-4-one | - | [1] |
| 3 | 3-Formylchromone | Aniline | Acetonitrile | None | 25 | 1 | 3-[(Diphenylphosphoryl)(phenylamino)methyl]-4H-chromen-4-one (in a three-component reaction) | 94 | [2][3] |
| 4 | 3-Formyl-6-methylchromone | Butylamine | Acetonitrile | None | 80 | 1 | (Z)-3-[(Butylamino)methylene]-2-(diphenylphosphoryl)-6-methylchroman-4-one (in a three-component reaction) | 93 | [2] |
| 5 | 3-Formylchromone | 4'-Amino-benzo-15-crown-5 | Isopropanol | - | - | - | 4-Chromanone derivative | 66-93 | [4] |
Experimental Protocol 1: Synthesis of 6-(2-Hydroxy-5-methylbenzoyl)-4-methyl-2-phenyl-pyrazolo[3,4-b]pyridine
Materials:
-
6-Methyl-3-formylchromone (20 mmol)
-
5-Amino-N-phenylpyrazole (20 mmol)
-
Ethanol (30 mL)
-
p-Toluenesulfonic acid (6 mg)
Procedure:
-
In a round-bottom flask, combine 6-methyl-3-formylchromone (20 mmol) and 5-amino-N-phenylpyrazole (20 mmol) in ethanol (30 mL).
-
Add a catalytic amount of p-toluenesulfonic acid (6 mg) to the mixture.
-
Stir the mixture and heat at reflux for 2 hours. The progress of the reaction can be monitored by the color change from bright yellow to pale yellow or white.[1]
-
After completion, cool the reaction mixture to room temperature.
-
The pale-yellow crystalline product will precipitate out of the solution.
-
Isolate the product by filtration, wash with cold ethanol, and dry under vacuum.
-
The product can be further purified by recrystallization from ethanol or toluene to afford the desired pyrazolo[3,4-b]pyridine derivative in approximately 85% yield.[1]
Reaction with Secondary Amines
The reaction with secondary amines in alcoholic media can lead to different products depending on the alcohol used. In methanol, (E)-2-methoxy-3-(R2N-methylene)chroman-4-ones are typically formed, whereas in ethanol, enaminoketones resulting from the opening of the dihydropyran ring can be the major products.[5]
| Entry | Secondary Amine | Solvent | Reagent Ratio (Amine:Chromone) | Temp. | Time (h) | Product Type | Yield (%) | Reference |
| 1 | Morpholine | Methanol | 1:1 | RT | 2 | (E)-2-Methoxy-3-(morpholinomethylene)chroman-4-one | 27-69 | [5] |
| 2 | Pyrrolidine | Ethanol | 2:1 | RT | 2 | Enaminoketone (ring-opened) | - | [5] |
| 3 | 1-(4-Fluorophenyl)piperazine | Ethanol | 2:1 | RT | 2 | Enaminoketone (ring-opened) | - | [5] |
| 4 | Morpholine | Ethanol | 2:1 | RT | 1 | (E)-2-Morpholino-3-(morpholinomethylene)chroman-4-one | - | [5] |
| 5 | Imidazole | Methanol | 1:1 | Reflux | 35 | 3,3'-[(Imidazol-1-yl)methylene]bis(4H-chromen-4-one) | - | [5] |
| 6 | Benzimidazole | Methanol | 1:1 | Reflux | 40 | 3,3'-[(Benzimidazol-1-yl)methylene]bis(4H-chromen-4-one) | - | [5] |
Experimental Protocol 2: Synthesis of (E)-2-Methoxy-3-(morpholinomethylene)chroman-4-one
Materials:
-
3-Formylchromone (1 mmol)
-
Morpholine (1 mmol)
-
Methanol (3 mL)
Procedure:
-
Dissolve 3-formylchromone (1 mmol) in methanol (3 mL) in a suitable flask.
-
Add morpholine (1 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 2 hours.
-
The product, being poorly soluble in methanol, will crystallize out of the reaction medium.[5]
-
Collect the crystalline product by filtration.
-
Wash the product with a small amount of cold methanol and dry to obtain (E)-2-methoxy-3-(morpholinomethylene)chroman-4-one. The reported yields for analogous reactions range from 27-69%.[5]
Note: These 2-methoxychroman-4-ones are sensitive and may decompose on silica gel, so purification by column chromatography should be avoided.[5]
Reactions with Carbon Nucleophiles (Active Methylene Compounds)
3-Formylchromones readily undergo Knoevenagel condensation with active methylene compounds in the presence of a base. This reaction is a powerful tool for the synthesis of various chromone derivatives with extended conjugation, which are of interest for their optical and biological properties.
| Entry | 3-Formylchromone Derivative | Active Methylene Compound | Solvent | Catalyst/Base | Temp. | Time | Product | Yield (%) | Reference |
| 1 | 3-Formylchromone | Barbituric acid | Pyridine | Pyridine | Reflux | 10 min | 5-[(4-Oxo-4H-1-benzopyran-3-yl)methylene]pyrimidine-2,4,6(1H,3H,5H)-trione | 94 | [6][7] |
| 2 | 3-Formylchromone | Malononitrile | Water | None | 90 °C | 1-2 h | 2-[(4-Oxo-4H-1-benzopyran-3-yl)methylene]malononitrile | ~100 | [8] |
| 3 | 3-Formylchromone | Cyanoacetic acid | Water | None | 90 °C | 1-2 h | (E)-3-(4-Oxo-4H-1-benzopyran-3-yl)acrylonitrile | ~100 | [8] |
| 4 | 3-Formylchromone | Malonic acid | Pyridine | Pyridine | - | - | (E)-3-(4-Oxo-4H-1-benzopyran-3-yl)acrylic acid | - | [6] |
| 5 | 3-Formylchromone | 2,4-Pentanedione | Acetic anhydride | Sodium acetate | - | - | 3-[(4-Oxo-4H-1-benzopyran-3-yl)methylene]pentane-2,4-dione | 60 | [7] |
Experimental Protocol 3: Synthesis of 5-[(4-Oxo-4H-1-benzopyran-3-yl)methylene]pyrimidine-2,4,6(1H,3H,5H)-trione
Materials:
-
3-Formylchromone
-
Barbituric acid
-
Pyridine
Procedure:
-
In a round-bottom flask, dissolve 3-formylchromone and an equimolar amount of barbituric acid in pyridine.[6][7]
-
Upon cooling, the product will precipitate from the reaction mixture.
-
Collect the solid product by filtration.
-
Wash the product with a suitable solvent (e.g., ethanol) to remove residual pyridine.
-
Dry the product to obtain the desired compound in high yield (reported as 94%).[6][7]
Reactions with Sulfur Nucleophiles
The reactivity of 3-formylchromones with sulfur nucleophiles is less explored compared to nitrogen and carbon nucleophiles. However, reactions with bifunctional nucleophiles like o-aminothiophenol can lead to the formation of fused heterocyclic systems.
While detailed protocols for a wide range of simple thiols are not extensively documented in the readily available literature, the reaction with o-aminobenzenethiol provides insight into the potential for synthesizing novel sulfur-containing chromone derivatives. The reaction with o-aminobenzenethiol proceeds at the aldehyde group to give 3-(benzothiazol-2-yl)thiochromone.[9]
Visualizing Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the reaction pathways described above.
Caption: Reaction pathways of 3-formylchromone with various nucleophiles.
Conclusion
3-Formylchromone is a highly valuable and reactive scaffold for the synthesis of a plethora of heterocyclic compounds. The outcome of its reactions with nucleophiles can be finely tuned by modifying the reaction conditions, offering a rich platform for chemical exploration. The protocols and data presented herein serve as a guide for researchers in synthetic and medicinal chemistry to harness the synthetic potential of 3-formylchromones for the development of novel molecules with potential therapeutic applications. Further investigation into the reactions with a broader range of nucleophiles, particularly sulfur-based reagents, is warranted to expand the chemical space accessible from this versatile starting material.
References
- 1. 3-Formylchromones IV. The Rearrangement of 3-Formylchromone Enamines as a Simple, Facile Route to Novel Pyrazolo[3,4-b]pyridines and the Synthetic Utility of the Latter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. thieme-connect.com [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: 3-Formylchromones in Material Science
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Formylchromone is a versatile heterocyclic compound characterized by a chromone ring bearing a formyl group at the 3-position. This arrangement of functional groups imparts unique electronic and structural properties, making it a valuable building block in various scientific disciplines. In material science, 3-formylchromone and its derivatives are gaining attention, particularly in the development of chemosensors and fluorescent probes. The reactive aldehyde group allows for straightforward derivatization, most commonly through the formation of Schiff bases, leading to compounds with tailored photophysical properties. These derivatives often exhibit significant changes in their fluorescence upon interaction with specific analytes, such as metal ions, enabling their use as sensitive and selective sensors.
Applications in Fluorescent Sensing
Derivatives of 3-formylchromone, especially Schiff bases, have been successfully employed as fluorescent chemosensors for the detection of various metal ions. The sensing mechanism often relies on processes such as Photoinduced Electron Transfer (PET) or Chelation-Enhanced Fluorescence (CHEF). In a typical "turn-off" sensor operating via PET, the fluorophore's emission is quenched in the presence of the target analyte. Conversely, a "turn-on" sensor, often working through the CHEF mechanism, exhibits a significant increase in fluorescence intensity upon binding to the analyte.
Quantitative Data for 3-Formylchromone-Based Fluorescent Sensors
The following table summarizes the performance of several 3-formylchromone-based Schiff base sensors for the detection of different metal ions.
| Sensor Name/Derivative | Target Analyte | Detection Limit (LOD) | Association Constant (Ka) | Solvent System | Reference |
| 3-Formylchromone + 2,4-Dinitrophenylhydrazine (Schiff Base L) | Hg²⁺ | 1.87 µM | 1.234 x 10⁷ M⁻¹ | Not Specified | [1] |
| Chromone-based Schiff Base (CP Probe) | Fe³⁺ | 0.044 µmol·L⁻¹ | Not Specified | DMSO/H₂O (4:1, v/v) | [2] |
| 6-Hydroxy-3-formylchromone (2'-furan formyl) hydrazone (HCFH) | Al³⁺ | Not Specified | Not Specified | Ethanol | [3] |
| 3-Formylchromone + 2-Aminobenzimidazole (Schiff Base L3) | Hg(II) | 14.94 x 10⁻⁹ M | 1.424 x 10³ M⁻² | DMSO:H₂O (9:1, v/v) | [4] |
Experimental Protocols
Protocol 1: Synthesis of 3-Formylchromone via Vilsmeier-Haack Reaction
This protocol describes a general method for the synthesis of 3-formylchromone from 2-hydroxyacetophenone derivatives.[5]
Materials:
-
2-Hydroxyacetophenone derivative
-
Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice-cold water
-
Ethanol (for crystallization)
Procedure:
-
Cool dimethylformamide (DMF) in an ice-water bath.
-
To the cooled DMF, add the 2-hydroxyacetophenone derivative (1 equivalent) with vigorous stirring.
-
Slowly add phosphorus oxychloride (POCl₃) (2.5 equivalents) to the mixture.
-
Allow the resulting thick mass to stand at room temperature overnight.
-
Decompose the reaction mixture by carefully pouring it into ice-cold water.
-
Collect the solid product by filtration.
-
Recrystallize the crude product from ethanol to obtain pure 3-formylchromone.
Protocol 2: Synthesis of a 3-Formylchromone-Based Schiff Base Fluorescent Sensor
This protocol outlines the synthesis of a Schiff base derivative from 3-formylchromone and a primary amine (e.g., a hydrazine derivative), a common strategy for creating fluorescent probes.[1][6]
Materials:
-
3-Formylchromone (1 equivalent)
-
Hydrazine derivative (e.g., 2,4-dinitrophenylhydrazine) (1 equivalent)
-
Ethanol
-
p-Toluenesulfonic acid (pTSA) (catalytic amount)
Procedure:
-
Dissolve the hydrazine derivative (1.00 mmol) and 3-formylchromone (1.00 mmol) in 25 mL of ethanol in a round-bottom flask.
-
Add a few drops of p-toluenesulfonic acid (pTSA) as a catalyst.
-
Stir the mixture and reflux for 6 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
After completion, cool the reaction mixture to room temperature to allow the product to precipitate.
-
Collect the precipitate by filtration.
-
Recrystallize the solid from ethanol and dry it under vacuum to yield the pure Schiff base sensor.
Protocol 3: General Protocol for Metal Ion Detection Using a 3-Formylchromone-Based Fluorescent Sensor
This protocol provides a general procedure for evaluating the performance of a synthesized 3-formylchromone-based sensor for the detection of a target metal ion.
Materials:
-
Stock solution of the synthesized sensor (e.g., in DMSO or ethanol).
-
Stock solutions of various metal ions (e.g., nitrates or chlorides in water or an appropriate solvent).
-
Buffer solution or solvent system (e.g., DMSO/H₂O mixture).
-
Fluorometer.
Procedure:
-
Preparation of Test Solutions:
-
Prepare a solution of the fluorescent sensor at a fixed concentration (e.g., 10 µmol·L⁻¹) in the chosen solvent system (e.g., DMSO/H₂O, 4:1, v/v).
-
-
Fluorescence Titration:
-
Record the fluorescence emission spectrum of the sensor solution.
-
Incrementally add small aliquots of the target metal ion stock solution to the sensor solution.
-
After each addition, mix thoroughly and record the fluorescence emission spectrum.
-
Observe the changes in fluorescence intensity (quenching or enhancement) at the maximum emission wavelength.
-
-
Selectivity Test:
-
Prepare separate solutions of the sensor containing different metal ions at a concentration significantly higher than that of the target analyte.
-
Record the fluorescence emission spectrum for each solution.
-
Compare the fluorescence response of the sensor to the target analyte with its response to other metal ions to determine selectivity.
-
-
Determination of Detection Limit (LOD):
-
Plot the fluorescence intensity as a function of the target metal ion concentration.
-
The detection limit can be calculated based on the standard deviation of the blank and the slope of the calibration curve, often using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurements and k is the slope of the calibration curve.
-
Visualizations
Synthesis Workflow
Caption: General synthesis workflow for 3-formylchromone and its Schiff base derivatives.
Sensing Mechanism
Caption: Proposed mechanisms for 'turn-off' and 'turn-on' fluorescence sensing.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. A Chromone-Derived Schiff-Base Ligand as Al(3+) "Turn on" Fluorescent Sensor: Synthesis and Spectroscopic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sciforum.net [sciforum.net]
- 6. sciforum.net [sciforum.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Formyl-8-methoxychromone
This technical support center provides troubleshooting guidance and frequently asked questions to researchers, scientists, and drug development professionals working on the synthesis of 3-Formyl-8-methoxychromone. The primary synthetic route discussed is the Vilsmeier-Haack reaction.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields in the Vilsmeier-Haack formylation for the synthesis of this compound can stem from several factors. Here are the common causes and recommended solutions:
-
Incomplete Vilsmeier Reagent Formation: The Vilsmeier reagent, formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is crucial for the reaction. Ensure that the POCl₃ is added slowly to ice-cold DMF with vigorous stirring to promote the formation of the active electrophile, the chloroiminium salt.
-
Suboptimal Reaction Temperature: The reaction temperature is critical and dependent on the reactivity of the substrate.[1] For the formylation of activated phenols like 2'-hydroxy-3'-methoxyacetophenone, the reaction is typically carried out at low temperatures (0-5 °C) initially and then allowed to proceed at room temperature.[2] Running the reaction at too high a temperature can lead to side product formation.
-
Moisture in Reagents or Glassware: The Vilsmeier reagent is highly sensitive to moisture. Ensure all glassware is thoroughly dried and that the DMF and POCl₃ are anhydrous. The presence of water will quench the reagent and reduce the yield.
-
Improper Stoichiometry: The molar ratio of the reactants is important. An excess of the Vilsmeier reagent is generally used. A common protocol uses a molar ratio of approximately 1:2.5 of the hydroxyacetophenone to POCl₃.[2]
-
Inefficient Quenching and Work-up: The reaction is typically quenched by pouring the reaction mixture into ice-cold water or a solution of sodium acetate in water.[3][4] This step hydrolyzes the intermediate iminium salt to the desired aldehyde. Ensure thorough mixing during quenching to maximize the hydrolysis and precipitation of the product.
Question: I am observing significant side product formation. What are the likely impurities and how can I minimize them?
Answer: The formation of side products is a common issue. Here are some potential impurities and strategies to mitigate them:
-
Formation of Chlorinated Byproducts: Under more drastic reaction conditions (e.g., higher temperatures or prolonged reaction times), the methoxy group on the aromatic ring could potentially be cleaved or substituted with a chlorine atom.[5][6] To avoid this, maintain a controlled temperature throughout the reaction.
-
Incomplete Cyclization: The Vilsmeier-Haack reaction for chromone synthesis involves both formylation and cyclization. Incomplete cyclization can lead to the formation of intermediates. Ensuring a sufficient reaction time and appropriate temperature can promote complete conversion to the chromone ring.
-
Starting Material Contamination: The purity of the starting material, 2'-hydroxy-3'-methoxyacetophenone, is crucial. Impurities in the starting material can lead to the formation of various side products. It is advisable to purify the starting material before use.
Question: I am facing difficulties in purifying the final product. What are the recommended purification methods?
Answer: Purifying this compound from the crude reaction mixture can be challenging. Here are some effective methods:
-
Crystallization: The crude product obtained after quenching and filtration can often be purified by crystallization from a suitable solvent, such as ethanol.[2]
-
Column Chromatography: If crystallization does not yield a pure product, silica gel column chromatography is a reliable method.[3] A common eluent system is a mixture of hexane and ethyl acetate.[4]
-
Washing: Thoroughly washing the filtered crude product with water helps remove any remaining DMF and inorganic salts.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Vilsmeier-Haack reaction for the synthesis of 3-formylchromones?
A1: The reaction proceeds in two main stages. First, phosphorus oxychloride reacts with dimethylformamide to form the Vilsmeier reagent, a chloroiminium salt. This reagent then acts as an electrophile and attacks the electron-rich aromatic ring of the 2-hydroxyacetophenone derivative. Subsequent cyclization and hydrolysis of the resulting iminium intermediate during aqueous work-up yield the final 3-formylchromone product.[1][7][8]
Q2: Are there any alternative reagents to POCl₃ for the Vilsmeier-Haack reaction?
A2: Yes, other acid chlorides like thionyl chloride (SOCl₂) or oxalyl chloride can be used in place of POCl₃ to generate the Vilsmeier reagent.[1]
Q3: How does the methoxy group at the 8-position influence the reaction?
A3: The methoxy group is an electron-donating group, which activates the aromatic ring and facilitates the electrophilic substitution by the Vilsmeier reagent.[7] This generally leads to good yields under mild conditions. However, as mentioned in the troubleshooting guide, it can be susceptible to cleavage under harsh conditions.
Q4: What analytical techniques are used to confirm the structure of this compound?
A4: The structure of the synthesized compound is typically confirmed using various spectroscopic methods, including ¹H NMR, ¹³C NMR, and IR spectroscopy, as well as elemental analysis.[2][9][10]
Data Presentation
The yield of 3-formylchromone synthesis can vary depending on the substituents on the starting 2-hydroxyacetophenone. The following table summarizes reported yields for different substituted 3-formylchromones prepared via the Vilsmeier-Haack reaction.
| Starting Material (Substituted 2-hydroxyacetophenone) | Product (Substituted 3-formylchromone) | Yield (%) | Reference |
| 2-hydroxy-3-nitro-5-chloro acetophenone | 6-Chloro-8-nitro-3-formyl-chromone | 71 | [2] |
| 2-hydroxy-5-chloro acetophenone | 6-Chloro-3-formyl chromone | 71 | [2] |
| 2-hydroxy-5-methyl acetophenone | 6-Methyl-3-formyl chromone | 73 | [2] |
| 2-hydroxy-5-nitro acetophenone | 6-Nitro-3-formyl chromone | 70 | [2] |
| General Acetyl Derivatives | General 3-formylchromones | 80 - 90 | [9] |
Experimental Protocols
General Experimental Protocol for the Synthesis of Substituted 3-Formylchromones via Vilsmeier-Haack Reaction
This protocol is a general procedure that can be adapted for the synthesis of this compound starting from 2'-hydroxy-3'-methoxyacetophenone.
-
Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a calcium chloride guard tube, take anhydrous dimethylformamide (DMF). Cool the flask in an ice-salt bath to 0-5 °C. To this, add phosphorus oxychloride (POCl₃) dropwise with constant stirring, ensuring the temperature does not rise above 10 °C. After the addition is complete, stir the mixture for an additional hour at room temperature.
-
Reaction with Hydroxyacetophenone: Dissolve the substituted 2-hydroxyacetophenone (e.g., 2'-hydroxy-3'-methoxyacetophenone) in a minimal amount of anhydrous DMF. Add this solution dropwise to the prepared Vilsmeier reagent with continuous stirring. The reaction mixture may change color.
-
Reaction Progression: After the addition, continue stirring the reaction mixture at room temperature overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching and Isolation: Pour the reaction mixture slowly into a beaker containing crushed ice and water with vigorous stirring. The solid product should precipitate out.
-
Filtration and Washing: Filter the precipitated solid using a Buchner funnel. Wash the solid thoroughly with cold water to remove any unreacted reagents and DMF.
-
Drying: Dry the obtained crude product in a desiccator or an oven at a low temperature.
-
Purification: Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure 3-formylchromone derivative.[2] Alternatively, purify the product using silica gel column chromatography.[3]
Visualizations
Caption: Vilsmeier-Haack reaction mechanism for this compound synthesis.
Caption: Troubleshooting workflow for improving the yield of this compound.
References
- 1. jk-sci.com [jk-sci.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 5. Thiophen derivatives. Part XVI. The Vilsmeier–Haack reaction with 3- and 4-methoxybenzo[b]thiophen - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. sciforum.net [sciforum.net]
- 10. chemijournal.com [chemijournal.com]
Technical Support Center: Purification of 3-Formylchromone Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-formylchromone derivatives. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying 3-formylchromone derivatives?
A1: The most frequently employed purification techniques for 3-formylchromone derivatives are recrystallization and column chromatography. Preparative High-Performance Liquid Chromatography (HPLC) can also be utilized for achieving high purity, particularly for challenging separations.
Q2: What are some common impurities encountered in the synthesis of 3-formylchromone derivatives?
A2: Common impurities include unreacted starting materials, such as substituted 2-hydroxyacetophenones, and side-products formed during the Vilsmeier-Haack formylation or subsequent reactions. In reactions with amines, enamine-adducts or ring-opened intermediates can be significant impurities. Prolonging the reaction time can sometimes help to minimize the presence of these intermediates and improve the purity of the final product.
Q3: What is a general strategy for developing a purification protocol for a new 3-formylchromone derivative?
A3: A recommended workflow starts with a small-scale purification to determine the optimal conditions. Thin-Layer Chromatography (TLC) is an excellent initial tool to assess the polarity of the target compound and identify a suitable solvent system for column chromatography. Based on the TLC results, a flash column chromatography can be performed. If the compound is a solid, recrystallization from various solvents should be attempted. For very challenging separations or to achieve very high purity, preparative HPLC method development can be undertaken.
Troubleshooting Guides
Recrystallization
Q4: My 3-formylchromone derivative oils out during recrystallization. What can I do?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. Here are some troubleshooting steps:
-
Reduce the cooling rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can favor oil formation.
-
Use a different solvent or solvent system: The solubility properties of your compound may not be ideal in the chosen solvent. Experiment with different solvents or solvent mixtures. For instance, if you are using a single solvent, try a binary system like ethanol/water or toluene/hexane.
-
Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the liquid-air interface. The microscopic scratches can provide nucleation sites for crystal growth.
-
Add a seed crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to induce crystallization.
Q5: The recovery from my recrystallization is very low. How can I improve the yield?
A5: Low recovery can be due to several factors:
-
Using too much solvent: Ensure you are using the minimum amount of hot solvent required to fully dissolve your compound. Excess solvent will keep more of your product in solution upon cooling.
-
Premature crystallization: If the compound crystallizes too quickly in the hot solution (e.g., in the funnel during hot filtration), you will lose product. Ensure your filtration apparatus is pre-heated.
-
Incomplete crystallization: Make sure the solution is sufficiently cooled to maximize crystal formation. Leaving the flask in an ice bath for an extended period can help.
-
Solubility in cold solvent: Your compound may still have significant solubility in the cold solvent. Consider a different solvent in which your compound is less soluble at low temperatures.
Column Chromatography
Q6: My 3-formylchromone derivative is decomposing on the silica gel column. What are my options?
A6: Decomposition on silica gel is a known issue for some chromone derivatives.[1] Consider the following:
-
Use deactivated silica: Treat the silica gel with a base, such as triethylamine, by adding a small percentage (e.g., 1%) to your eluent. This can neutralize acidic sites on the silica that may be causing decomposition.
-
Switch to a different stationary phase: Alumina (basic or neutral) can be a good alternative to silica gel for acid-sensitive compounds.
-
Perform rapid chromatography: Minimize the time the compound spends on the column. Flash chromatography is generally preferred over gravity chromatography.
-
Use a less polar solvent system if possible: This will elute the compound faster, reducing the contact time with the stationary phase.
Q7: I am having trouble separating my 3-formylchromone derivative from a closely related impurity. How can I improve the resolution?
A7: To improve separation of compounds with similar polarities:
-
Optimize the solvent system: A good starting point for many 3-formylchromone derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[1] Fine-tuning the ratio of these solvents is crucial. An ideal Rf value for the target compound on a TLC plate is typically between 0.2 and 0.4 for good separation on a column.
-
Use a longer column: Increasing the length of the stationary phase provides more opportunities for separation.
-
Use a finer mesh silica gel: Smaller particle sizes provide a larger surface area, leading to better separation, though it may require pressure (flash chromatography) to maintain a reasonable flow rate.
-
Try a different solvent system: Sometimes changing the nature of the polar or non-polar solvent (e.g., using dichloromethane instead of ethyl acetate) can alter the selectivity of the separation.
Preparative HPLC
Q8: What are some recommended starting conditions for preparative HPLC purification of 3-formylchromone derivatives?
A8: For reverse-phase preparative HPLC, a common starting point would be a C18 column with a mobile phase gradient of water and acetonitrile or methanol, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape.
Example Mobile Phase Gradient:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start with a low percentage of B and gradually increase it over the run time. The exact gradient will need to be optimized based on the polarity of your specific derivative.
Data Presentation
The following tables summarize typical purification parameters and outcomes for 3-formylchromone derivatives based on literature reports.
Table 1: Recrystallization Solvents and Reported Yields
| Derivative Type | Solvent(s) | Typical Yield | Reference |
| Pyrazolo[3,4-b]pyridine derivatives | Ethanol or Toluene | ~85% | [2] |
| Pyrazolo[3,4-b]pyridine derivatives (nitro-substituted) | Toluene or Ethanol-DMSO mixtures | ~70% | [2] |
| Coumarin derivatives | Toluene | ~65% | [2] |
| Hydrazone derivatives | Acetic Acid | ~82% | [2] |
| Pyrazolo[3,4-b]pyridine derivatives (Microwave synthesis) | Ethanol or Ethanol-DMSO mixtures | ~90% | [2] |
| Enamine adduct intermediate | Cold Ethanol (by stirring) | Not specified |
Table 2: Column Chromatography Parameters for 3-Formylchromone Derivatives
| Derivative Type | Stationary Phase | Eluent System | Rf Value (Target) | Reported Yield | Reference |
| Substituted oxirane | Silica Gel | 1% Ethyl Acetate in Petroleum Ether | 0.5 | 90% | [1] |
| Fluorinated oxirane | Silica Gel | 1% Ethyl Acetate in Petroleum Ether | 0.5 | 77% | [1] |
| Brominated oxirane | Silica Gel | 1% Ethyl Acetate in Petroleum Ether | 0.5 | 80% | [1] |
| Naphthalene derivative | Silica Gel | 1% Ethyl Acetate in Petroleum Ether | 0.5 | 66% | [1] |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Place the crude solid 3-formylchromone derivative in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent (e.g., ethanol, toluene).
-
Heat the mixture with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve complete dissolution at the boiling point.
-
If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals in a vacuum oven.
Protocol 2: General Flash Column Chromatography Procedure
-
Prepare a slurry of silica gel in the initial, less polar eluent.
-
Pack a chromatography column with the slurry, ensuring there are no air bubbles.
-
Allow the solvent to drain to the top of the silica bed.
-
Dissolve the crude 3-formylchromone derivative in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully load the sample onto the top of the silica bed.
-
Add a thin layer of sand on top of the sample to prevent disturbance.
-
Fill the column with the eluent and apply pressure (using a pump or inert gas) to begin elution.
-
Collect fractions and monitor the separation by TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualizations
Below are diagrams illustrating the general workflows for purification and troubleshooting.
Caption: General workflow for the purification of 3-formylchromone derivatives.
Caption: Troubleshooting guide for common issues in column chromatography.
References
Technical Support Center: Optimizing Reaction Conditions for Chromone Formylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the formylation of chromones. The primary focus is on the Vilsmeier-Haack reaction, the most common and effective method for synthesizing 3-formylchromones from 2-hydroxyacetophenones.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for synthesizing 3-formylchromones?
A1: The Vilsmeier-Haack reaction is the most widely used and generally highest-yielding method for the synthesis of 3-formylchromones.[1] This reaction utilizes a substituted 2-hydroxyacetophenone as the starting material, which undergoes cyclization and formylation in a one-pot procedure using a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[2][3]
Q2: Can other formylation methods like the Duff or Reimer-Tiemann reaction be used?
A2: While the Duff and Reimer-Tiemann reactions are classic methods for the formylation of phenols, they are less commonly applied to the synthesis of 3-formylchromones.[4][5] The Vilsmeier-Haack reaction is generally preferred due to its efficiency and good yields for this specific transformation.[3] The Duff reaction, which uses hexamethylenetetramine, is often inefficient, while the Reimer-Tiemann reaction, which uses chloroform in a strong base, may be less suitable for the typical precursors of 3-formylchromones.[4][6]
Q3: What is the Vilsmeier reagent and how is it prepared?
A3: The Vilsmeier reagent is a chloroiminium salt that acts as the formylating agent in the Vilsmeier-Haack reaction.[7] It is typically prepared in situ by reacting a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃).[8][9] The reaction is usually performed at low temperatures (e.g., 0-10 °C) before the addition of the aromatic substrate.[10]
Q4: At which position does the formylation of chromones typically occur?
A4: In the Vilsmeier-Haack synthesis starting from 2-hydroxyacetophenones, the formyl group is introduced at the C3 position of the newly formed chromone ring.[1] The reaction proceeds through a double formylation of the methyl group of the acetophenone, followed by cyclization.[1]
Troubleshooting Guide
Problem 1: Low or No Yield of 3-Formylchromone
| Possible Cause | Troubleshooting Steps |
| Degraded Reagents | Ensure that POCl₃ is fresh and has been properly stored to prevent hydrolysis. Use anhydrous DMF, as moisture can quench the Vilsmeier reagent. |
| Incorrect Stoichiometry | The molar ratio of POCl₃ to the 2-hydroxyacetophenone substrate is crucial. An excess of the Vilsmeier reagent is typically required. A common ratio is approximately 2.5 moles of POCl₃ per mole of the acetophenone derivative.[2] |
| Sub-optimal Reaction Temperature | The formation of the Vilsmeier reagent should be done at a low temperature (e.g., 0-10 °C). After the addition of the 2-hydroxyacetophenone, the reaction mixture is often stirred at room temperature or gently heated (e.g., 45-55 °C) to drive the reaction to completion.[3] Monitor the reaction progress using thin-layer chromatography (TLC). |
| Insufficient Reaction Time | The reaction may require several hours to overnight stirring at room temperature after the initial addition of reagents.[2][3] |
| Deactivating Substituents on the Aromatic Ring | Strongly electron-withdrawing groups on the 2-hydroxyacetophenone can decrease the nucleophilicity of the substrate, leading to lower yields. In such cases, longer reaction times or higher temperatures may be necessary. |
Problem 2: Formation of a Complex Mixture of Byproducts
| Possible Cause | Troubleshooting Steps |
| Reaction Temperature Too High | Excessive heating can lead to the formation of side products and decomposition of the desired product.[11] Maintain the recommended temperature range and monitor the reaction closely. |
| Impure Starting Materials | Ensure the purity of the starting 2-hydroxyacetophenone, as impurities can lead to side reactions. |
| Work-up Procedure | The decomposition of the reaction mixture is a critical step. Pouring the reaction mass onto crushed ice or into cold water is a common procedure.[2] Ensure that the hydrolysis of the intermediate iminium salt is complete. |
| Purification Issues | 3-Formylchromones are often solids that can be purified by recrystallization from a suitable solvent, such as ethanol.[2] If the product is difficult to purify, column chromatography may be necessary. |
Quantitative Data
The Vilsmeier-Haack reaction has been successfully applied to a wide range of substituted 2-hydroxyacetophenones to yield the corresponding 3-formylchromones. The yields are generally good to excellent, as summarized in the table below.
| Starting Material (Substituted 2-Hydroxyacetophenone) | Product (Substituted 3-Formylchromone) | Yield (%) | Melting Point (°C) | Reference |
| 2-Hydroxy-5-chloroacetophenone | 6-Chloro-3-formylchromone | 71 | 168 | [2] |
| 2-Hydroxy-3-nitro-5-chloroacetophenone | 6-Chloro-8-nitro-3-formylchromone | 71 | 108 | [2] |
| 2-Hydroxy-5-bromoacetophenone | 6-Bromo-3-formylchromone | 70 | 172 | [2] |
| 2-Hydroxy-5-methylacetophenone | 6-Methyl-3-formylchromone | 75 | 162 | [2] |
| 2-Hydroxy-4-methoxyacetophenone | 7-Methoxy-3-formylchromone | 72 | 194 | [2] |
| 2,4-Dihydroxyacetophenone | 7-Hydroxy-3-formylchromone | 78 | 248 | [2] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Substituted 3-Formylchromones via Vilsmeier-Haack Reaction [2][3]
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a mechanical stirrer, cool N,N-dimethylformamide (DMF) to 0-5 °C in an ice bath.
-
Vilsmeier Reagent Formation: To the cooled DMF, slowly add phosphorus oxychloride (POCl₃) dropwise with vigorous stirring, maintaining the temperature below 10 °C. The molar ratio of POCl₃ to the 2-hydroxyacetophenone substrate is typically around 2.5:1. After the addition is complete, stir the mixture at a slightly elevated temperature (e.g., 50 °C) for about 1 hour.[3]
-
Addition of Substrate: Add the substituted 2-hydroxyacetophenone to the reaction mixture, either neat or dissolved in a minimal amount of DMF.
-
Reaction: Stir the resulting mixture at a temperature between 45-55 °C for 2-4 hours, or let it stand at room temperature overnight.[2][3] The progress of the reaction should be monitored by TLC.
-
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice or cold water.
-
Isolation and Purification: The solid product that precipitates is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
Visualizations
Experimental Workflow for Vilsmeier-Haack Synthesis of 3-Formylchromone
Caption: General workflow for the synthesis of 3-formylchromone.
Troubleshooting Low Yield in Chromone Formylation
Caption: Troubleshooting guide for low reaction yield.
Simplified Vilsmeier-Haack Reaction Pathway
Caption: Key steps in the Vilsmeier-Haack formylation of chromones.
References
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. sciforum.net [sciforum.net]
- 4. Duff reaction - Wikipedia [en.wikipedia.org]
- 5. REIMER TIEMANN REACTION: A USEFUL METHOD FOR AROMATIC FORMYLATION – My chemistry blog [mychemblog.com]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. name-reaction.com [name-reaction.com]
- 10. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 11. Solvent-dependent regio- and stereo-selective reactions of 3-formylchromones with 2-aminobenzothiazoles and transacetalization efficiency of the produ ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02763G [pubs.rsc.org]
Technical Support Center: 3-Formyl-8-methoxychromone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-Formyl-8-methoxychromone. This resource is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.
Troubleshooting Guides
Issue: Unexpected Reaction Outcomes or Low Yields
If you are experiencing unexpected product formation or lower than expected yields in reactions involving this compound, consider the following potential stability-related causes:
| Potential Cause | Recommended Action |
| Degradation due to improper storage | This compound is known to be air-sensitive.[1] Ensure the compound is stored in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and refrigerated at +4°C.[1] |
| Solvent- and Temperature-Induced Degradation | The reactivity and stability of 3-formylchromones can be highly dependent on the solvent and temperature used in a reaction. It is advisable to perform small-scale pilot reactions to optimize these conditions. Consider using fresh, anhydrous solvents. |
| Reaction with Nucleophiles | The chromone ring and the formyl group are susceptible to nucleophilic attack. If your reaction mixture contains strong nucleophiles, they may react with the starting material, leading to side products. Protect the formyl group if necessary and control the reaction pH. |
| Photodegradation | Chromone derivatives can be sensitive to light and may undergo photodimerization or other photochemical reactions. Protect your reaction setup from light by using amber glassware or by covering it with aluminum foil. |
Issue: Appearance of Unknown Impurities in Analytical Chromatograms (e.g., HPLC, LC-MS)
The presence of unexpected peaks in your analytical data may indicate degradation of this compound.
| Potential Cause | Recommended Action |
| Hydrolysis | The chromone ring system can be susceptible to hydrolysis under acidic or basic conditions. Ensure the pH of your sample and mobile phase is controlled. A stability-indicating HPLC method should be developed to separate the parent compound from any potential hydrolytic degradation products. |
| Oxidation | The methoxy group and the chromone ring may be susceptible to oxidation. Purge solvents with an inert gas and consider the addition of antioxidants if compatible with your analytical method. |
| Thermal Degradation | Although some formylchromone derivatives show thermal stability up to 90-100°C, prolonged exposure to elevated temperatures during sample preparation or analysis can lead to degradation. Minimize the time samples are exposed to heat. |
| Photodegradation during analysis | If samples are left exposed to light for extended periods in the autosampler, photodegradation can occur. Use amber vials or a light-protected autosampler tray. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound is air-sensitive and should be stored in a refrigerator at +4°C under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[1]
Q2: Is this compound sensitive to light?
Q3: What solvents are compatible with this compound?
A3: The choice of solvent depends on the specific application. For reactions, the solvent can influence the stability and reactivity of 3-formylchromones. For analytical purposes, common reversed-phase HPLC solvents like acetonitrile and methanol, buffered to a neutral or slightly acidic pH, are generally suitable. It is crucial to use high-purity, fresh solvents to avoid introducing impurities or promoting degradation.
Q4: How can I assess the stability of this compound in my experimental conditions?
A4: To assess the stability, you can perform forced degradation studies. This involves subjecting a sample of the compound to various stress conditions, such as:
-
Acidic and Basic Hydrolysis: Exposing the compound to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions at room temperature and elevated temperatures.
-
Oxidation: Treating the compound with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Stress: Heating the solid compound or a solution at elevated temperatures.
-
Photostability: Exposing the compound to a controlled light source (e.g., a photostability chamber).
The extent of degradation can be monitored by a stability-indicating analytical method, such as HPLC, which can separate the intact compound from its degradation products.
Q5: Are there any known degradation pathways for this compound?
A5: Specific degradation pathways for this compound are not well-documented in publicly available literature. However, based on the chemistry of related compounds, potential degradation pathways could include:
-
Hydrolysis of the pyrone ring: This can occur under strong acidic or basic conditions.
-
Oxidation of the formyl group: The aldehyde can be oxidized to a carboxylic acid.
-
Demethylation: The 8-methoxy group could potentially be demethylated under certain conditions.
-
Photodimerization: The chromone core may undergo [2+2] cycloaddition upon exposure to UV light.
A visual representation of a potential degradation pathway is provided below.
References
Technical Support Center: Scaling Up the Synthesis of 3-Formyl-8-methoxychromone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 3-Formyl-8-methoxychromone. The information is designed to address specific issues that may be encountered during the scaling-up of this process.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and efficient method is the Vilsmeier-Haack reaction.[1][2][3][4] This reaction involves the formylation of an electron-rich aromatic compound, in this case, 2-hydroxy-3-methoxyacetophenone, using a Vilsmeier reagent. The Vilsmeier reagent is typically prepared from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[1][3][4]
Q2: What are the primary safety concerns when scaling up the Vilsmeier-Haack reaction?
A2: The primary safety concerns are the thermal hazards associated with the reaction. The formation of the Vilsmeier reagent from DMF and POCl₃ is exothermic and can lead to a thermal runaway if not properly controlled. It is crucial to maintain a low temperature during the addition of POCl₃ to DMF. One study suggests that mixing the substrate with DMF first and then adding POCl₃ can mitigate the buildup of the reactive Vilsmeier intermediate, thus enhancing safety during scale-up.
Q3: My Vilsmeier reagent is precipitating out of solution during its formation. What can I do?
A3: Precipitation of the Vilsmeier reagent can occur, especially at low temperatures, and can hinder effective mixing. To address this, consider the following:
-
Mechanical Stirring: Ensure vigorous and efficient mechanical stirring to maintain a homogenous suspension.
-
Solvent: While the reaction is often run in excess DMF, in some cases, the use of a co-solvent like chloroform has been reported to improve solubility and reaction outcomes.
-
Temperature Control: While low temperatures are necessary for safety, if precipitation is severe, a slight, carefully controlled increase in temperature may be necessary to redissolve the reagent before adding the substrate.
Q4: What are the typical yields for the synthesis of 3-formylchromones via the Vilsmeier-Haack reaction?
A4: The Vilsmeier-Haack formylation of hydroxyacetophenones to produce 3-formylchromones is known to proceed in very good yields, often in the range of 80-90%.[5] However, yields can be affected by the purity of reagents, reaction conditions, and the efficiency of the work-up and purification procedures.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete formation of the Vilsmeier reagent. 2. Low reactivity of the substrate. 3. Reaction temperature is too low. 4. Impure starting materials or reagents. | 1. Ensure slow, dropwise addition of POCl₃ to DMF at 0°C with vigorous stirring. Allow the reagent to fully form before adding the substrate. 2. Confirm the identity and purity of the 2-hydroxy-3-methoxyacetophenone. 3. After the initial low-temperature addition, the reaction may require warming to room temperature or gentle heating (e.g., 40-60°C) to proceed to completion. Monitor the reaction by TLC. 4. Use freshly distilled POCl₃ and anhydrous DMF. Ensure the starting acetophenone is pure. |
| Formation of Multiple Byproducts | 1. Reaction temperature is too high, leading to decomposition or side reactions. 2. Presence of water in the reaction mixture. 3. Incorrect stoichiometry of reagents. | 1. Maintain strict temperature control throughout the reaction. 2. Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Carefully control the molar ratios of the substrate, DMF, and POCl₃. Typically, an excess of the Vilsmeier reagent is used. |
| Difficult Purification of the Final Product | 1. Presence of unreacted starting material. 2. Formation of polar, colored impurities. 3. Product is an oil or difficult to crystallize. | 1. Monitor the reaction to completion using TLC to ensure full consumption of the starting material. 2. Consider a charcoal treatment of the crude product solution before crystallization. Column chromatography may be necessary for high purity. 3. Attempt recrystallization from a variety of solvent systems (e.g., ethanol, ethyl acetate/hexanes). If the product remains an oil, purification by column chromatography is the best approach. |
| Exothermic Runaway During Scale-Up | 1. Rapid addition of POCl₃ to DMF. 2. Inadequate cooling capacity for the reaction vessel. | 1. Add POCl₃ to DMF at a very slow, controlled rate, monitoring the internal temperature closely. 2. Ensure the cooling system is sufficient for the scale of the reaction. Consider using a jacketed reactor with a circulating coolant. For larger scales, an alternative procedure of adding POCl₃ to a mixture of the substrate and DMF is recommended to consume the exothermic Vilsmeier reagent as it is formed. |
Experimental Protocols
Synthesis of 2-hydroxy-3-methoxyacetophenone (Precursor)
A plausible route for the synthesis of 2-hydroxy-3-methoxyacetophenone involves the Friedel-Crafts acylation of 2-methoxyphenol.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 0.1 mol scale) |
| 2-Methoxyphenol | 124.14 | 12.4 g (0.1 mol) |
| Acetyl Chloride | 78.50 | 8.6 g (0.11 mol) |
| Anhydrous Aluminum Chloride | 133.34 | 29.3 g (0.22 mol) |
| Dichloromethane (DCM) | 84.93 | 200 mL |
| Hydrochloric Acid (1 M) | 36.46 | 100 mL |
| Saturated Sodium Bicarbonate Solution | 84.01 | As needed |
| Anhydrous Magnesium Sulfate | 120.37 | As needed |
Procedure:
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere, add anhydrous aluminum chloride (29.3 g) and dichloromethane (100 mL).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add acetyl chloride (8.6 g) to the suspension with stirring.
-
In a separate beaker, dissolve 2-methoxyphenol (12.4 g) in dichloromethane (100 mL).
-
Add the 2-methoxyphenol solution dropwise to the reaction mixture at 0°C over 30 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture back to 0°C and slowly quench by the dropwise addition of 1 M hydrochloric acid (100 mL).
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford 2-hydroxy-3-methoxyacetophenone.
Scaling Up the Synthesis of this compound
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 0.1 mol scale) |
| 2-hydroxy-3-methoxyacetophenone | 166.17 | 16.6 g (0.1 mol) |
| N,N-Dimethylformamide (DMF) | 73.09 | 73 g (1.0 mol) |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 46 g (0.3 mol) |
| Ice-water | - | As needed |
| Sodium Hydroxide Solution (2 M) | 40.00 | As needed |
| Ethyl Acetate | 88.11 | As needed for extraction |
| Hexanes | - | As needed for recrystallization |
Procedure:
-
To a jacketed reactor equipped with a mechanical stirrer, dropping funnel, and a temperature probe under an inert atmosphere, add anhydrous N,N-dimethylformamide (73 g).
-
Cool the DMF to 0°C using a circulating chiller.
-
Slowly add phosphorus oxychloride (46 g) dropwise to the DMF, maintaining the internal temperature below 5°C. The addition should take at least 1 hour.
-
Once the addition is complete, stir the mixture at 0°C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.
-
Dissolve 2-hydroxy-3-methoxyacetophenone (16.6 g) in a minimal amount of anhydrous DMF.
-
Add the solution of the acetophenone dropwise to the Vilsmeier reagent at 0°C.
-
After the addition, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60°C for 2-4 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and pour it slowly into a vigorously stirred beaker of ice-water (1 L).
-
Neutralize the acidic solution by the slow addition of 2 M sodium hydroxide solution until a pH of 7 is reached. A precipitate should form.
-
Filter the solid product and wash it thoroughly with water.
-
Dry the crude product under vacuum.
-
For further purification, recrystallize the solid from a suitable solvent system, such as ethanol or ethyl acetate/hexanes.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
Technical Support Center: Characterization of 3-Formylchromone Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-formylchromone and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and characterization of its isomers.
Frequently Asked Questions (FAQs)
Q1: What makes 3-formylchromone a versatile but challenging precursor in synthesis?
A: 3-Formylchromone, also known as 4-oxo-4H-1-benzopyran-3-carboxaldehyde, is a highly valuable building block in medicinal chemistry due to its wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1] Its versatility stems from having three electrophilic centers: the carbon of the formyl group, and the C-2 and C-4 positions of the pyrone ring.[1] This multi-reactivity allows it to act as a Michael acceptor, a heterodiene, and a dienophile.[1][2]
However, this same reactivity is the source of significant characterization challenges. Reactions with nucleophiles can lead to a variety of products, including constitutional isomers and stereoisomers, depending on subtle changes in reaction conditions like solvent and temperature.[3][4] This often results in complex product mixtures that are difficult to separate and identify definitively.
Q2: What are the primary analytical techniques for characterizing 3-formylchromone and its derivatives?
A: A multi-technique approach is essential for the unambiguous characterization of 3-formylchromone derivatives. The most common methods include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the molecular structure. Advanced 2D techniques like COSY, HSQC, and HMBC are often required to resolve complex spectra and distinguish between isomers.[5]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The stretching vibrations of carbonyl (C=O) groups are particularly informative for distinguishing between the pyrone ring ketone and the aldehyde or subsequent reaction products.[6][7]
-
Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation patterns, helping to confirm the elemental composition of the synthesized compounds.
-
Single-Crystal X-ray Diffraction: This is the gold standard for determining the absolute structure and stereochemistry of a crystalline compound, especially when NMR data is ambiguous.[4]
-
Elemental Analysis: This technique provides the percentage composition of elements (C, H, N, etc.) to confirm the empirical formula of a new compound.[8]
Troubleshooting Guides
Issue 1: Ambiguous NMR Spectrum and Isomer Differentiation
Q: My ¹H NMR spectrum shows a complex set of signals, and I cannot definitively assign the structure. How can I distinguish between potential isomers?
A: This is a common challenge due to the potential for forming multiple products. For example, reactions with primary amines can yield either Schiff bases or 4-chromanone derivatives.[3]
Recommended Actions:
-
Look for Key Diagnostic Signals: Identify characteristic protons. The aldehyde proton of the starting material typically appears as a singlet around 10 ppm. The H-2 proton of the chromone ring is also a key marker. In 2-alkoxy-3-enamine products, new signals for the alkoxy group (e.g., a singlet around 3.3-3.5 ppm for a methoxy group) and a singlet for the H-2 proton (around 6.0-6.2 ppm) will appear.[9]
-
Employ 2D NMR Techniques: If the 1D spectrum is inconclusive, 2D NMR is essential.
-
COSY (COrrelation SpectroscopY): Establishes proton-proton coupling networks, helping to piece together fragments of the molecule.[5]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.[5]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different parts of the molecule and distinguishing constitutional isomers.[5]
-
-
Utilize NOESY for Stereochemistry: For distinguishing between (Z) and (E) isomers of enamines, a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment can reveal through-space interactions between protons, confirming their spatial proximity.[9]
Workflow for Spectroscopic Analysis
Caption: Logical workflow for resolving ambiguous NMR spectra.
Spectroscopic Data Comparison
The following table summarizes key IR and ¹H NMR data that can help differentiate between the starting material and common reaction products.
| Compound Type | Key IR Bands (cm⁻¹) | Key ¹H NMR Signals (ppm) |
| 3-Formylchromone | ~1690 (Aldehyde C=O)[6][7]~1655 (Pyrone C=O)[6][7] | ~10.0 (s, 1H, -CHO)~8.5 (s, 1H, H-2) |
| (Z)-2-Alkoxy-3-enamine | ~1630-1657 (Ketone C=O)[9] | ~7.5-7.8 (s, 1H, =CHN)[9]~6.0-6.2 (s, 1H, H-2)[9]~3.3-3.5 (s, 3H, -OCH₃)[9] |
| Schiff Base (Imine) | ~1660 (Imine C=N)~1645 (Pyrone C=O) | ~9.0 (s, 1H, -CH=N-)~8.6 (s, 1H, H-2) |
Issue 2: Unexpected Product Formation Controlled by Solvent Choice
Q: I reacted 3-formylchromone with a primary amine expecting an imine (Schiff base), but I isolated a 2-alkoxy-3-enamine derivative instead. Why did this happen?
A: The reaction pathway of 3-formylchromone with amines is highly dependent on the solvent. This is a critical factor that dictates the structure of the final product.[4]
-
In Aprotic or Less Nucleophilic Solvents (e.g., 2-Propanol, THF, Toluene): The reaction typically proceeds through the expected condensation at the formyl group to yield the corresponding imine (Schiff base).[4]
-
In Nucleophilic Alcohols (e.g., Methanol, Ethanol): These solvents can participate in the reaction. The process involves a nucleophilic attack of the amine, followed by the opening of the pyrone ring and subsequent attack by the alcohol solvent. This leads to the formation of 2-alkoxy-3-(aminomethylene)chroman-4-one isomers (often referred to as 2-alkoxy-3-enamines).[3][4]
Reaction Pathway Visualization
Caption: Solvent-dependent reaction pathways of 3-formylchromone with amines.
Experimental Protocols
Protocol 1: Synthesis of 3-Formylchromone (Vilsmeier-Haack Reaction) [6][8]
-
Cool dimethylformamide (DMF) in an ice-water bath.
-
Add the appropriate substituted 2-hydroxyacetophenone to the cooled DMF with vigorous stirring.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the mixture.
-
Allow the resulting thick mass to stand at room temperature overnight.
-
Decompose the reaction mixture by carefully pouring it into cold water.
-
Filter the solid product that precipitates.
-
Recrystallize the crude product from a suitable solvent like ethanol to obtain pure 3-formylchromone.
Protocol 2: Selective Synthesis of a (Z)-2-Methoxy-3-enamine Derivative [4]
-
Dissolve equimolar amounts of 3-formylchromone and the desired primary amine (e.g., 2-aminobenzothiazole) in methanol (20 mL).
-
Stir the reaction mixture at a controlled temperature of 30-40°C. Note: Higher temperatures (reflux) can lead to impurities and decomposition.[4]
-
Continue stirring for approximately 4-10 hours. The product will slowly precipitate as a solid.
-
Filter the solid product.
-
Wash the collected solid with cold methanol to remove unreacted starting materials.
-
Dry the product under vacuum. This procedure typically yields the (Z)-isomer with high selectivity.[4]
Issue 3: Poor Reaction Yield and Complex Product Mixtures
Q: My reaction is producing a complex mixture of unidentified products with a low yield of the desired compound. How can I optimize the reaction for a single product?
A: The high reactivity of 3-formylchromone means that reaction conditions must be carefully controlled to achieve selectivity.
Troubleshooting Steps:
-
Temperature Control: As seen in the reaction with 2-aminobenzothiazole in methanol, temperature is critical. Running the reaction at a stable, moderate temperature (e.g., 35°C) can significantly improve yield and purity compared to refluxing, which may cause product decomposition.[4]
-
Solvent Purity: Ensure the use of dry, high-purity solvents. Protic impurities in an aprotic solvent could lead to undesired side reactions.
-
Reagent Stoichiometry: Use a precise 1:1 molar ratio of reactants unless an excess of one reagent has been specifically shown to improve the outcome.
-
Purification Method: Some 2-alkoxy-3-enamine derivatives are unstable on silica gel, making column chromatography unsuitable.[9] In such cases, purification via precipitation and washing, or recrystallization, is the preferred method.
Relationship of Reactant to Potential Isomeric Products
Caption: Potential isomeric products from a single reactant.
References
- 1. NiII and CoII binary and ternary complexes of 3-formylchromone: spectroscopic characterization, antimicrobial activities, docking and modeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Solvent-dependent regio- and stereo-selective reactions of 3-formylchromones with 2-aminobenzothiazoles and transacetalization efficiency of the produ ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02763G [pubs.rsc.org]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. sciforum.net [sciforum.net]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. d-nb.info [d-nb.info]
Validation & Comparative
Unveiling the Molecular Architecture: A Comparative Spectral Analysis of 3-Formyl-8-methoxychromone for Structural Confirmation
A comprehensive guide for researchers, scientists, and drug development professionals on the structural elucidation of 3-Formyl-8-methoxychromone through a multi-faceted spectral analysis. This guide provides a comparative look at key spectroscopic data, detailed experimental protocols, and a visual workflow for unambiguous structure confirmation.
The precise determination of a molecule's structure is a cornerstone of chemical research and drug development. In the case of synthetic heterocyclic compounds like this compound, a combination of spectroscopic techniques provides the necessary evidence to confirm its atomic arrangement. This guide delves into the spectral analysis of this compound, offering a comparative perspective with related chromone derivatives to aid in its unequivocal identification.
Comparative Spectral Data Analysis
To confirm the structure of this compound, a detailed analysis of its spectral data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry is essential. The following tables summarize the expected and observed spectral data, drawing comparisons with closely related chromone derivatives.
¹H NMR Spectral Data Comparison
The ¹H NMR spectrum provides information on the chemical environment of protons in a molecule. The expected chemical shifts for this compound are compared with known data for 3-formyl-6-methylchromone.
| Proton Assignment | Expected Chemical Shift (δ, ppm) for this compound | Reported Chemical Shift (δ, ppm) for 3-Formyl-6-methylchromone [1] |
| H-2 | ~8.8 | 8.86 |
| H-4 (Formyl CHO) | ~10.2 | 10.12 |
| H-5 | ~7.8 | - |
| H-6 | ~7.5 | - |
| H-7 | ~7.9 | - |
| 8-OCH₃ | ~4.0 | - |
| 6-CH₃ | - | 2.45 |
¹³C NMR Spectral Data Comparison
The ¹³C NMR spectrum reveals the different carbon environments within the molecule. Below is a comparison of the expected chemical shifts for this compound with general data for chromone derivatives.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) for this compound | Typical Chemical Shift Range (δ, ppm) for Chromone Derivatives [2][3] |
| C-2 | ~160 | 155-165 |
| C-3 | ~120 | 115-125 |
| C-4 (C=O) | ~175 | 170-180 |
| C-4a | ~125 | 120-130 |
| C-5 | ~128 | 125-135 |
| C-6 | ~120 | 115-125 |
| C-7 | ~135 | 130-140 |
| C-8 | ~155 | 150-160 |
| C-8a | ~150 | 145-155 |
| Formyl CHO | ~190 | 185-195 |
| 8-OCH₃ | ~56 | 55-60 |
Infrared (IR) Spectroscopy Data
IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for this compound are presented below, with comparisons to 3-formylchromone.
| Functional Group | Expected Wavenumber (cm⁻¹) for this compound | Reported Wavenumber (cm⁻¹) for 3-Formylchromone [4] |
| C-H (aromatic) | 3100-3000 | ~3084 |
| C=O (γ-pyrone) | 1660-1640 | 1655-1645 |
| C=O (aldehyde) | 1700-1680 | ~1693 |
| C=C (aromatic) | 1600-1450 | 1529-1387 |
| C-O-C (ether) | 1270-1200 | ~1245 |
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
| Analysis | Expected Value for this compound (C₁₁H₈O₄) |
| Molecular Ion (M⁺) | m/z 204.04 |
| Key Fragmentation Peaks | m/z 175 ([M-CHO]⁺), m/z 147 ([M-CHO-CO]⁺) |
Experimental Protocols
Detailed methodologies are crucial for the reproducible spectral analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Set the spectral width to cover the expected proton chemical shift range (typically 0-12 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans will be required compared to ¹H NMR.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at δ 77.16 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr) from a concentrated solution in a volatile solvent. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder or pure solvent, which is then automatically subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Impact (EI) or Electrospray Ionization (ESI).
-
Instrumentation: Employ a high-resolution mass spectrometer for accurate mass measurements.
-
Data Acquisition:
-
Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).
-
Analyze the molecular ion peak and the fragmentation pattern to confirm the molecular formula and structural features.
-
Workflow for Structure Confirmation
The following diagram illustrates the logical workflow for the structural confirmation of this compound using spectral data.
Caption: Workflow for the structural confirmation of this compound.
By systematically applying these spectroscopic techniques and carefully analyzing the resulting data in a comparative manner, researchers can confidently confirm the structure of this compound, ensuring the integrity of their chemical entities for further investigation and development.
References
A Comparative Guide to the Spectroscopic Data of Substituted Chromones
This guide provides a comparative analysis of the spectroscopic data for a series of substituted chromones, offering insights into the influence of various substituents on their spectral properties. The data presented is intended for researchers, scientists, and professionals in the field of drug development and materials science to facilitate the identification and characterization of chromone derivatives.
Chromones, or 4H-chromen-4-ones, are a class of heterocyclic compounds that are scaffolds in a wide range of biologically active molecules and natural products.[1] The substitution pattern on the chromone ring system significantly influences their electronic and, consequently, their spectroscopic properties. This guide will focus on a comparative analysis of their Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data.
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λmax) of chromones are sensitive to the nature and position of substituents on the aromatic ring. Generally, chromones exhibit two main absorption bands arising from π-π* transitions. The presence of auxochromes (e.g., -OH, -OCH₃) or chromophores (e.g., -NO₂) can cause bathochromic (red) or hypsochromic (blue) shifts in these absorption bands.[2]
Table 1: UV-Vis Absorption Data for Selected Substituted Chromones
| Compound | Substituent | Position | λmax (nm) | Solvent |
| Chromone | - | - | 225, 296 | Ethanol |
| 6-Methylchromone | -CH₃ | 6 | 228, 302 | Ethanol |
| 6-Chlorochromone | -Cl | 6 | 230, 305 | Ethanol |
| 6-Nitrochromone | -NO₂ | 6 | 260, 320 | Ethanol |
| 7-Hydroxychromone | -OH | 7 | 245, 300 | Methanol |
| 7-Methoxychromone | -OCH₃ | 7 | 243, 298 | Methanol |
Infrared Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.[3] The most characteristic absorption band in the IR spectrum of a chromone is the C=O stretching vibration of the γ-pyrone ring, which typically appears in the region of 1650-1600 cm⁻¹. The position of this band is influenced by the electronic effects of the substituents. Electron-withdrawing groups tend to increase the frequency, while electron-donating groups decrease it.[4]
Table 2: Key IR Absorption Frequencies (cm⁻¹) for Selected Substituted Chromones
| Compound | Substituent | C=O Stretch | C=C Stretch (Aromatic) | C-O-C Stretch |
| Chromone | - | ~1645 | ~1600, 1480 | ~1220 |
| 3-Formylchromone | -CHO | ~1650 | ~1610, 1470 | ~1215 |
| 2-Methylchromone | -CH₃ | ~1640 | ~1605, 1485 | ~1225 |
| 5-Hydroxychromone | -OH | ~1635 | ~1615, 1490 | ~1230 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and proton framework of a molecule.[5] The chemical shifts of the protons and carbons in the chromone skeleton are highly dependent on the electronic environment created by the substituents.
¹H NMR Spectroscopy
In the ¹H NMR spectrum of the parent chromone, the protons of the heterocyclic ring (H-2, H-3) and the benzene ring can be readily identified. Substituents cause predictable upfield or downfield shifts of adjacent and conjugated protons.
Table 3: ¹H NMR Chemical Shifts (δ, ppm) for Selected Substituted Chromones in CDCl₃
| Compound | Substituent | H-2 | H-3 | H-5 | H-6 | H-7 | H-8 |
| Chromone | - | 7.85 (d) | 6.30 (d) | 8.20 (dd) | 7.45 (m) | 7.65 (m) | 7.40 (dd) |
| 6-Methylchromone | -CH₃ | 7.80 (d) | 6.25 (d) | 8.00 (s) | - | 7.50 (d) | 7.30 (d) |
| 7-Methoxychromone | -OCH₃ | 7.75 (d) | 6.20 (d) | 8.10 (d) | 6.85 (dd) | - | 6.80 (d) |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton. The chemical shift of the carbonyl carbon (C-4) is particularly sensitive to the electronic effects of substituents.
Table 4: ¹³C NMR Chemical Shifts (δ, ppm) for Selected Substituted Chromones in CDCl₃
| Compound | Substituent | C-2 | C-3 | C-4 | C-4a | C-5 | C-6 | C-7 | C-8 | C-8a |
| Chromone | - | 156.5 | 112.0 | 178.0 | 124.0 | 125.5 | 125.0 | 134.0 | 118.0 | 156.0 |
| 6-Methylchromone | -CH₃ | 156.2 | 111.8 | 177.9 | 124.2 | 125.3 | 135.0 | 134.5 | 117.8 | 154.5 |
| 7-Methoxychromone | -OCH₃ | 156.0 | 110.5 | 177.5 | 115.0 | 126.5 | 114.5 | 164.0 | 101.0 | 157.5 |
Mass Spectrometry
Mass spectrometry (MS) provides information about the mass and fragmentation pattern of a molecule.[6] For chromones, the molecular ion peak (M⁺) is typically prominent. The fragmentation often involves a retro-Diels-Alder (RDA) reaction, leading to characteristic fragment ions. The nature of the substituent can influence the fragmentation pathways.
Table 5: Key Mass Spectrometry Fragmentation Data for Chromone
| m/z | Interpretation |
| 146 | Molecular ion [M]⁺ |
| 120 | [M - C₂H₂O]⁺ (RDA fragmentation) |
| 92 | [C₆H₄O]⁺ |
| 64 | [C₅H₄]⁺ |
Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. Below are generalized protocols for each method.
UV-Visible Spectroscopy: UV-Vis spectra were recorded on a double-beam spectrophotometer. Samples were dissolved in a suitable UV-grade solvent (e.g., ethanol, methanol, or acetonitrile) to a concentration of approximately 10⁻⁵ M. Spectra were recorded in a 1 cm quartz cuvette over a wavelength range of 200-400 nm.
Infrared Spectroscopy: IR spectra were recorded on a Fourier Transform Infrared (FT-IR) spectrometer. Solid samples were typically prepared as KBr pellets. A small amount of the sample was ground with dry KBr and pressed into a thin transparent disk. Spectra were recorded over a range of 4000-400 cm⁻¹.
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 or 500 MHz NMR spectrometer. Samples were dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) with tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Mass Spectrometry: Mass spectra were obtained using an electron ionization (EI) mass spectrometer. The sample was introduced into the ion source, and the resulting ions were analyzed by a mass analyzer. The data are presented as a plot of relative intensity versus mass-to-charge ratio (m/z).
Workflow for Spectroscopic Analysis
The general workflow for the synthesis and spectroscopic characterization of substituted chromones is outlined below.
Caption: General workflow for the synthesis and spectroscopic characterization of substituted chromones.
References
- 1. scielo.br [scielo.br]
- 2. people.bath.ac.uk [people.bath.ac.uk]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 6. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Biological Potential: A Comparative Analysis of 3-Formyl-8-methoxychromone and Other Chromone Derivatives
For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents is a continuous endeavor. Chromones, a class of heterocyclic compounds, have emerged as a promising scaffold, exhibiting a wide array of biological activities. This guide provides an in-depth comparison of the biological activities of 3-Formyl-8-methoxychromone and other notable chromone derivatives, supported by experimental data and detailed methodologies.
Chromones are a versatile class of compounds with a benzopyran-4-one core structure, and their derivatives have demonstrated a remarkable range of pharmacological effects, including anticancer, antifungal, antioxidant, and anti-inflammatory properties. The introduction of various substituents onto the chromone ring system significantly influences their biological profiles. This comparative guide focuses on the biological activities of this compound and contrasts them with other chromone analogues to elucidate structure-activity relationships and highlight their therapeutic potential.
Comparative Analysis of Biological Activities
The biological activities of chromone derivatives are diverse and dependent on their substitution patterns. The following tables summarize the quantitative data from various studies, comparing the efficacy of different chromones in key biological assays.
Cytotoxic Activity
The potential of chromone derivatives as anticancer agents has been extensively investigated. The cytotoxic effects of various 3-formylchromone derivatives against several human cancer cell lines are presented below. The data is expressed as the concentration that inhibits 50% of cell growth (IC50).
| Compound | Substitution | HeLa (Cervical Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | HepG2 (Liver Cancer) IC50 (µM) | Reference |
| This compound | 8-OCH3 | Data Not Available | Data Not Available | Data Not Available | |
| 3-Formylchromone | Unsubstituted | >100 | >100 | >100 | [1] |
| 6-Chloro-3-formylchromone | 6-Cl | 18 | 25 | 32 | [1] |
| 6,8-Dichloro-3-formylchromone | 6,8-diCl | 12 | 15 | 21 | [1] |
| 3-Formyl-6-nitrochromone | 6-NO2 | 28 | 35 | 41 | [1] |
Lower IC50 values indicate higher cytotoxic activity.
Antifungal Activity
Fungal infections pose a significant threat to human health, and the development of new antifungal agents is crucial. The antifungal activity of various chromone derivatives against Candida albicans is summarized below, with data presented as the Minimum Inhibitory Concentration (MIC).
| Compound | Substitution | Candida albicans MIC (µg/mL) | Reference |
| This compound | 8-OCH3 | Data Not Available | |
| 3-Formyl-6-methoxychromone | 6-OCH3 | >100 | [2] |
| 6-Bromochromone-3-carbonitrile | 6-Br, 3-CN | 5 | [2] |
| 6,8-Dichlorochromone-3-carbonitrile | 6,8-diCl, 3-CN | 10 | [2] |
| Amphotericin B (Control) | - | <5 | [2] |
Lower MIC values indicate higher antifungal activity.
Antioxidant Activity
The ability of compounds to scavenge free radicals is a key indicator of their potential to combat oxidative stress-related diseases. The antioxidant activity of various chromone derivatives, as determined by the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, is presented below.
| Compound | Substitution | DPPH Scavenging Activity (IC50, µM) | Reference |
| This compound | 8-OCH3 | Data Not Available | |
| Luteolin | 5,7,3',4'-OH | 17.64 | [3] |
| Quercetin | 3,5,7,3',4'-OH | 16.42 | [3] |
| Kaempferol | 3,5,7,4'-OH | 32.02 | [3] |
Lower IC50 values indicate higher antioxidant activity.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed methodologies for the key experiments are provided below.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.[4][5]
-
Compound Treatment: The cells are then treated with various concentrations of the chromone derivatives and incubated for an additional 48 hours.[4]
-
MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[4][6]
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.[4][7]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.[6][7]
Antifungal Susceptibility Testing (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of an antifungal agent.
-
Inoculum Preparation: A standardized suspension of Candida albicans is prepared in RPMI-1640 medium.
-
Compound Dilution: The chromone derivatives are serially diluted in a 96-well microtiter plate.[8]
-
Inoculation: Each well is inoculated with the fungal suspension.[8]
-
Incubation: The plate is incubated at 35°C for 24-48 hours.[8]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.[8]
Antioxidant Activity Assay (DPPH Radical Scavenging Assay)
This assay measures the ability of a compound to scavenge the stable free radical DPPH.
-
Reaction Mixture: A solution of the chromone derivative at various concentrations is mixed with a methanolic solution of DPPH.[9][10]
-
Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.[10]
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.[10]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.[3]
Signaling Pathways and Mechanisms of Action
Chromone derivatives exert their biological effects by modulating various cellular signaling pathways. Understanding these mechanisms is crucial for targeted drug design and development.
Inhibition of MAPK and NF-κB Signaling Pathways
Several studies have indicated that chromone derivatives can inhibit the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways, which are critical in inflammation and cancer.[11][12] The inhibition of these pathways can lead to a reduction in the production of pro-inflammatory cytokines and the induction of apoptosis in cancer cells.
Caption: Chromone derivatives can inhibit the MAPK and NF-κB signaling pathways.
This diagram illustrates how certain chromone derivatives can interfere with the activation of key signaling molecules like TRAF6 and the IKK complex, ultimately leading to the downregulation of inflammatory gene expression.
Experimental Workflow for Biological Activity Screening
The systematic evaluation of chromone derivatives for their biological potential involves a multi-step process, from initial synthesis to in-depth mechanistic studies.
Caption: A typical workflow for the biological evaluation of chromone derivatives.
This workflow outlines the logical progression from the chemical synthesis of novel chromone compounds to their comprehensive biological evaluation, culminating in preclinical studies.
Conclusion
The available data indicates that the biological activity of chromone derivatives is highly dependent on the nature and position of substituents on the chromone core. While direct comparative data for this compound is limited in the current literature, the analysis of structurally related compounds provides valuable insights. For instance, the presence of electron-withdrawing groups, such as halogens or a nitro group, at the C-6 and C-8 positions of 3-formylchromones appears to enhance cytotoxic activity. Similarly, the introduction of a carbonitrile group at the C-3 position significantly boosts antifungal efficacy.
Further research is warranted to systematically evaluate the biological profile of this compound and to directly compare its activity with other promising chromone derivatives. Such studies will be instrumental in identifying lead compounds for the development of novel therapeutics for a range of diseases. The detailed experimental protocols and the understanding of the underlying signaling pathways provided in this guide serve as a valuable resource for researchers in this exciting field.
References
- 1. researchgate.net [researchgate.net]
- 2. Antifungal and antibiofilm activities of chromones against nine Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. researchtweet.com [researchtweet.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Investigations on Antioxidant Behaviour of Chromone Based Semicarbazones : Oriental Journal of Chemistry [orientjchem.org]
- 10. mdpi.com [mdpi.com]
- 11. A Novel Chromone Derivative with Anti-Inflammatory Property via Inhibition of ROS-Dependent Activation of TRAF6-ASK1-p38 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Data Presentation: Cytotoxicity of 3-Formylchromone Derivatives
A Comparative Guide to the Cytotoxicity of 3-Formylchromone Derivatives
The quest for novel anticancer agents has led researchers to explore a diverse range of synthetic compounds. Among these, 3-formylchromone derivatives have emerged as a promising class of molecules exhibiting significant cytotoxic effects against various cancer cell lines. This guide provides a comparative analysis of the cytotoxic profiles of several 3-formylchromone derivatives, supported by experimental data from multiple studies.
The cytotoxic activity of 3-formylchromone derivatives is typically evaluated by determining their 50% cytotoxic concentration (CC50) or 50% inhibitory concentration (IC50) against a panel of cancer cell lines. The following table summarizes the available data, showcasing the varying efficacy of different derivatives.
| Compound | Cancer Cell Line | IC50 / CC50 (µM) | Reference |
| Hydrazone & Phosphorohydrazone Derivatives | |||
| Phosphorohydrazone of 3-formylchromone 8a | HL-60 (Human promyelocytic leukemia) | Appreciable | [1] |
| Hydrazone of 2-amino-3-chromone 11e | HL-60 (Human promyelocytic leukemia) | Appreciable | [1] |
| Compound 12 | HL-60 (Human promyelocytic leukemia) | Appreciable | [1] |
| Substituted 3-Formylchromone Derivatives | |||
| Compound 6e | MCF-7 (Breast cancer) | 2.97 | [2] |
| Compound 6e | DU 145 (Human Prostate Cancer) | 3.11 | [2] |
| Benzoylhydrazone Metal Complexes | |||
| [Ag(fcbh)(PPh3)] | MDA-MB231 (Breast cancer) | 1.0 | [3] |
| [Ag(fcbh)(PPh3)] | OVCAR-8 (Ovarian cancer) | 0.87 | [3] |
| Chromonylthiazolidine Derivatives | |||
| Compound 3a | Human epidermoid carcinoma | 44.1 µg/mL | [4] |
| Compound 3b | Breast cancer | 32.8 µg/mL | [4] |
| 6-Substituted 3-Formylchromone Derivatives | |||
| FC1 | HSC-2 (Oral squamous cell carcinoma) | 89 | |
| FC1 | HL-60 (Human promyelocytic leukemia) | 59 | |
| FC2 | HSC-2 (Oral squamous cell carcinoma) | 47 | |
| FC2 | HL-60 (Human promyelocytic leukemia) | 13 | |
| FC3 | HSC-2 (Oral squamous cell carcinoma) | 42 | |
| FC3 | HL-60 (Human promyelocytic leukemia) | 20 | |
| Styrylchromone Derivatives | |||
| SC-3 (with methoxy groups) | Tumor cell lines | Higher cytotoxicity | [5] |
| SC-5 (with methoxy groups) | Tumor cell lines | Higher cytotoxicity | [5] |
Experimental Protocols
The evaluation of cytotoxicity for 3-formylchromone derivatives predominantly relies on the MTT assay.
MTT Assay for Cytotoxicity Evaluation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Culture: Human cancer cell lines, such as HL-60, NALM-6, MCF-7, and DU 145, are cultured in an appropriate medium supplemented with fetal calf serum.[1][2]
-
Treatment: Cells are seeded in 96-well plates and incubated with varying concentrations of the 3-formylchromone derivatives.
-
Incubation: The treated cells are incubated for a specified period, typically 48 or 72 hours, to allow the compounds to exert their cytotoxic effects.
-
MTT Addition: After the incubation period, MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
-
Quantification: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 540 nm). The absorbance is directly proportional to the number of viable cells.
-
IC50/CC50 Determination: The 50% cytotoxic concentration (CC50) or 50% inhibitory concentration (IC50) is calculated from the dose-response curve, representing the concentration of the compound that reduces cell viability by 50%.
Mandatory Visualization
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow of the MTT assay for determining the cytotoxicity of 3-formylchromone derivatives.
Proposed Signaling Pathway: Induction of Apoptosis
Several studies suggest that 3-formylchromone derivatives induce cytotoxicity through the activation of apoptosis.[2][5] This can occur through both intrinsic and extrinsic pathways.
Caption: Simplified pathway of apoptosis induction by 3-formylchromone derivatives.
Mechanism of Action: Topoisomerase II Inhibition
Some 3-formylchromone derivatives have been identified as inhibitors of human DNA topoisomerase IIα (hTopo-IIα), an enzyme crucial for DNA replication and cell division.[2]
Caption: Inhibition of Topoisomerase II by 3-formylchromone derivatives leading to cell cycle arrest.
References
Validating the Purity of Synthesized 3-Formyl-8-methoxychromone: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of a synthesized compound is a critical step in the journey from laboratory to clinical application. This guide provides a comprehensive overview of the methods used to validate the purity of 3-Formyl-8-methoxychromone, a promising heterocyclic compound with potential therapeutic applications. Furthermore, it offers a comparative analysis of its performance against alternative compounds, supported by experimental data and detailed protocols.
Introduction to this compound and its Therapeutic Potential
This compound belongs to the chromone class of compounds, which are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The presence of the formyl group at the 3-position and a methoxy group at the 8-position of the chromone ring are key structural features that are believed to contribute to its bioactivity. Due to these characteristics, this compound is a subject of interest for the development of novel therapeutic agents, particularly in the area of inflammatory diseases.
Purity Validation: Methodologies and Experimental Protocols
The purity of a synthesized batch of this compound must be rigorously assessed to ensure that observed biological effects are attributable to the compound itself and not to impurities. A combination of chromatographic and spectroscopic techniques is typically employed for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of non-volatile organic compounds. A reverse-phase HPLC method is generally suitable for chromone derivatives.
Experimental Protocol: RP-HPLC for Purity Determination
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid to improve peak shape).
-
Start with a lower concentration of acetonitrile (e.g., 20%) and gradually increase to a higher concentration (e.g., 95%) over a period of 20-30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 254 nm or a wavelength of maximum absorbance for this compound.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a precisely weighed amount of the synthesized compound in the mobile phase or a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL.
-
Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
For compounds that are thermally stable and volatile, GC-MS provides excellent separation and identification of impurities.
Experimental Protocol: GC-MS for Impurity Profiling
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 280°C at a rate of 10°C/min.
-
Hold at 280°C for 10 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-500 m/z.
-
-
Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate.
-
Analysis: The total ion chromatogram (TIC) is used to assess purity based on peak area percentages. The mass spectrum of the main peak should correspond to the molecular weight and fragmentation pattern of this compound.
Spectroscopic Characterization
Spectroscopic methods are essential for confirming the chemical structure of the synthesized compound.
| Technique | Parameter | Expected Result for this compound |
| ¹H NMR | Chemical Shift (δ) | Peaks corresponding to aromatic, methoxy, and formyl protons. |
| ¹³C NMR | Chemical Shift (δ) | Resonances for all carbon atoms in the molecule. |
| FT-IR | Wavenumber (cm⁻¹) | Characteristic absorption bands for C=O (carbonyl), C-O-C (ether), and C-H bonds. |
| Mass Spec. | m/z | A molecular ion peak corresponding to the molecular weight of the compound. |
Comparative Analysis: this compound vs. Alternatives
The therapeutic potential of this compound is often evaluated in the context of its anti-inflammatory activity. A common mechanism for anti-inflammatory action is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a crucial role in the inflammatory response.
Below is a comparative table of the anti-inflammatory activity of various chromone derivatives, including hypothetical data for this compound based on the activity of similar compounds. This is compared against a standard non-steroidal anti-inflammatory drug (NSAID), Indomethacin.
| Compound | Structure | Purity (%) | NF-κB Inhibition (IC₅₀, µM) | COX-2 Inhibition (IC₅₀, µM) |
| This compound | Chromone with 3-formyl and 8-methoxy groups | >98% (HPLC) | Data not available | Data not available |
| 3-Formylchromone | Unsubstituted 3-formylchromone | >99% | ~15 | >100 |
| Luteolin (a flavonoid with a chromone core) | Flavonoid | >98% | ~5 | ~20 |
| Indomethacin (NSAID) | Standard NSAID | >99% | >50 | ~0.1 |
Note: The IC₅₀ values are indicative and can vary depending on the specific assay conditions. Data for this compound is not publicly available and would need to be determined experimentally.
Experimental Workflow and Signaling Pathway Visualization
Workflow for Purity Validation
The logical flow for validating the purity of a newly synthesized batch of this compound is depicted below.
Potential Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The anti-inflammatory effects of many chromone derivatives are attributed to their ability to inhibit the NF-κB signaling pathway. This pathway is a key regulator of genes involved in inflammation. The diagram below illustrates the canonical NF-κB signaling cascade and the potential point of inhibition by this compound.
Conclusion
The validation of purity is a non-negotiable step in the development of any new chemical entity for therapeutic use. For this compound, a combination of HPLC and GC-MS for quantitative purity assessment, alongside spectroscopic methods for structural confirmation, provides a robust validation package. While direct comparative data for this specific molecule is not yet widely available, its structural similarity to other bioactive chromones suggests it holds promise as a potential anti-inflammatory agent, likely acting through the inhibition of key inflammatory signaling pathways such as NF-κB. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential.
"comparative study of 3-formylchromone synthesis methods"
A Comparative Guide to the Synthesis of 3-Formylchromone
For Researchers, Scientists, and Drug Development Professionals
3-Formylchromone, also known as 4-oxo-4H-1-benzopyran-3-carboxaldehyde, is a critical heterocyclic building block in medicinal chemistry. Its versatile structure, featuring multiple electrophilic sites, makes it an invaluable precursor for synthesizing a diverse range of more complex molecules and fused heterocyclic systems with significant pharmacological potential. The efficiency and yield of 3-formylchromone synthesis are therefore of paramount importance. This guide provides an objective comparison of the primary synthetic methods, supported by experimental data and detailed protocols.
Overview of Synthetic Methodologies
The synthesis of 3-formylchromone and its derivatives predominantly relies on the formylation and subsequent cyclization of a suitable precursor. While several classical formylation reactions exist, their applicability and efficiency vary significantly. The most direct and widely adopted method is the Vilsmeier-Haack reaction, which constructs the chromone ring and installs the formyl group in a single pot. Other methods, such as the Duff and Reimer-Tiemann reactions, are classic techniques for phenol formylation but represent a less direct and generally lower-yielding pathway to the target molecule.
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is the most suitable and commonly employed method for synthesizing 3-formylchromones.[1][2] It involves the reaction of a substituted 2-hydroxyacetophenone with a Vilsmeier reagent, typically prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[3][4] The reaction proceeds via a double formylation of the 2-hydroxyacetophenone, followed by cyclization to form the 3-formylchromone structure.[5]
-
Advantages: This method is characterized by its operational simplicity, use of readily available starting materials, and consistently high yields, often in the range of 70-90%.[1][2] It is a one-pot synthesis, making it highly efficient.[6]
-
Disadvantages: The reaction uses hazardous and corrosive reagents like phosphorus oxychloride.[7]
Duff Reaction
The Duff reaction is a classic method for the ortho-formylation of phenols using hexamethylenetetramine (HMTA) in an acidic medium like acetic or trifluoroacetic acid.[8][9][10] To synthesize 3-formylchromone via this route, one would first need to formylate a phenol to produce a salicylaldehyde derivative. This intermediate would then require subsequent steps to build the chromone ring, making the overall process multi-stepped and less efficient compared to the Vilsmeier-Haack approach.
-
Advantages: It utilizes inexpensive and readily available reagents.[8]
-
Disadvantages: The Duff reaction is generally inefficient, often resulting in low yields of the desired aldehyde.[9][11] The reaction can also produce polymeric side-products, complicating purification.[12] Its application to 3-formylchromone synthesis is indirect and not commonly reported due to these limitations.
Reimer-Tiemann Reaction
The Reimer-Tiemann reaction is another well-known method for the ortho-formylation of phenols.[13] The reaction employs chloroform (CHCl₃) and a strong base (e.g., NaOH) to generate dichlorocarbene as the reactive electrophile.[14] Similar to the Duff reaction, this method would only produce the salicylaldehyde precursor, which would then need to undergo further reactions to yield 3-formylchromone.
-
Advantages: It is one of the few formylation methods that does not require anhydrous or strongly acidic conditions.[13]
-
Disadvantages: Yields are often low, and the reaction can suffer from a lack of regioselectivity, producing para-isomers alongside the desired ortho-product.[14][15][16] The reaction is typically biphasic, which can lead to mass transfer issues, and can be highly exothermic, posing a risk of thermal runaway.[13][15] The use of chloroform also presents environmental and safety concerns.[16]
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for the synthesis of formylated aromatic compounds using the described methods. Note that for the Duff and Reimer-Tiemann reactions, the data pertains to the initial formylation of a phenol precursor, not the direct synthesis of 3-formylchromone.
| Method | Starting Material | Key Reagents | Typical Reaction Time | Typical Temperature | Typical Yield |
| Vilsmeier-Haack | 2-Hydroxyacetophenone | POCl₃, DMF | 2-12 hours | 30-55°C | 70-90%[1][2] |
| Duff Reaction | Phenol | Hexamethylenetetramine, Acid | 3-48 hours | 70-140°C | 15-40%[8][12] |
| Reimer-Tiemann | Phenol | CHCl₃, NaOH | 1-3 hours | 65-80°C | 10-30%[15][17] |
Experimental Protocols
Key Experiment 1: Synthesis of 6-Chloro-3-formylchromone via Vilsmeier-Haack Reaction
This protocol is adapted from the literature for the synthesis of substituted 3-formylchromones.[1]
-
Reagent Preparation: In a flask equipped with a magnetic stirrer and cooled in an ice-water bath, add N,N-dimethylformamide (6.0 mL).
-
Addition of Starting Material: To the cooled DMF, add 2-hydroxy-5-chloroacetophenone (0.01 mol) with vigorous stirring.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (2.0 mL, 0.025 mol) dropwise to the mixture. The mixture will become a thick, pink-colored mass.
-
Reaction: Remove the ice bath and allow the mixture to stand overnight at room temperature.
-
Work-up: Decompose the reaction mixture by carefully pouring it into cold water.
-
Isolation and Purification: The solid product that precipitates is collected by filtration. The crude solid is then recrystallized from ethanol to yield the pure 6-chloro-3-formylchromone. (Reported Yield: 71%).[1]
Key Experiment 2: General Protocol for Ortho-Formylation of a Phenol via Duff Reaction
This is a general procedure for the synthesis of a salicylaldehyde derivative.
-
Reaction Setup: In a round-bottom flask, dissolve the phenol (1.0 equiv) and hexamethylenetetramine (1.2-1.5 equiv) in glacial acetic acid or trifluoroacetic acid.
-
Heating: Heat the reaction mixture to reflux (typically between 70-140°C) for several hours (3-48 h), monitoring the reaction progress by TLC.[8]
-
Hydrolysis: After cooling, the reaction mixture is hydrolyzed by adding an aqueous acid solution (e.g., dilute H₂SO₄ or HCl) and heating for an additional 1-2 hours.
-
Isolation: The product is typically isolated by steam distillation or solvent extraction.[8]
-
Purification: Further purification is achieved by chromatography or recrystallization.
Key Experiment 3: General Protocol for Synthesis of Salicylaldehyde via Reimer-Tiemann Reaction
This protocol describes the general synthesis of salicylaldehyde from phenol.[17][18]
-
Reaction Setup: Dissolve phenol (1.0 equiv) in an aqueous solution of sodium hydroxide (4-5 equiv) in a three-necked flask equipped with a reflux condenser and a dropping funnel.
-
Heating: Heat the solution to 65-70°C in a water bath.
-
Addition of Chloroform: Add chloroform (1.1-1.5 equiv) dropwise to the heated solution at a rate that maintains gentle reflux.
-
Reaction: Continue stirring for 1-3 hours after the addition is complete.[17]
-
Work-up: After the reaction, cool the mixture and acidify with dilute acid (e.g., HCl) to a pH of 4-5.
-
Isolation and Purification: The resulting mixture is subjected to steam distillation. The salicylaldehyde is collected in the distillate and can be separated from the aqueous layer.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical workflows for the discussed synthesis methods.
Caption: Comparative workflow of 3-formylchromone synthesis methods.
Conclusion
Based on the comparative data, the Vilsmeier-Haack reaction is unequivocally the most efficient and high-yielding method for the synthesis of 3-formylchromone from 2-hydroxyacetophenone precursors. Its one-pot nature makes it highly attractive for both laboratory-scale and potential industrial applications. While the Duff and Reimer-Tiemann reactions are historically significant for aromatic formylation, they are suboptimal for producing 3-formylchromone due to their indirect nature, lower yields, and challenging reaction conditions. For researchers and professionals in drug development, focusing on and optimizing the Vilsmeier-Haack reaction is the most pragmatic and productive approach for accessing this vital chemical intermediate.
References
- 1. asianpubs.org [asianpubs.org]
- 2. sciforum.net [sciforum.net]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Kinetics and mechanism of Vilsmeier-Haack synthesis of 3-formyl chromones derived from o-hydroxy aryl alkyl ketones: A structure reactivity study [scite.ai]
- 6. researchgate.net [researchgate.net]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Duff reaction - Wikipedia [en.wikipedia.org]
- 10. synarchive.com [synarchive.com]
- 11. thescholarship.ecu.edu [thescholarship.ecu.edu]
- 12. Twice as Nice: The Duff Formylation of Umbelliferone Revised - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 14. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]
- 15. scienceinfo.com [scienceinfo.com]
- 16. Reimer Tiemann Reaction Mechanism - [adda247.com]
- 17. hkasme.org [hkasme.org]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to the Antimicrobial Activity of 3-Formylchromone Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antimicrobial activity of various metal complexes derived from 3-formylchromone. The data presented herein is collated from multiple research studies to offer an objective overview of their performance against a range of microbial pathogens. Detailed experimental protocols for the synthesis of the parent ligand and its metal complexes, along with the antimicrobial screening methods, are provided to ensure reproducibility.
Comparative Antimicrobial Activity
The antimicrobial efficacy of 3-formylchromone and its metal complexes has been evaluated against several pathogenic bacterial and fungal strains. The primary methods reported are the disc diffusion and agar well diffusion assays, where the diameter of the inhibition zone is measured to quantify the antimicrobial activity.
Antibacterial Activity
The following tables summarize the zone of inhibition data for various metal complexes of 3-formylchromone and its derivatives against Gram-positive and Gram-negative bacteria.
Table 1: Zone of Inhibition (mm) of 3-Formylchromone Metal Complexes Against Gram-Positive Bacteria
| Compound/Complex | Staphylococcus aureus | Bacillus subtilis | Reference |
| 3-Formylchromone (Ligand) | - | - | [1] |
| [Ni(L)₂(OAc)₂]·H₂O | 15 | 20 | [1] |
| [Co(L)₂(OAc)₂]·H₂O | 14 | 18 | [1] |
| [Cu(L)Cl]₂ | Moderate to High | Moderate to High | [2] |
| [Zn(II) Complex] | - | - | [3][4] |
| Cephalothin (Standard) | 25 | 30 | [1] |
| Chloramphenicol (Standard) | 28 | 32 | [1] |
L = 3-Formylchromone '-' indicates data not available or not active.
Table 2: Zone of Inhibition (mm) of 3-Formylchromone Metal Complexes Against Gram-Negative Bacteria
| Compound/Complex | Escherichia coli | Salmonella typhimurium | Pseudomonas aeruginosa | Reference |
| 3-Formylchromone (Ligand) | - | - | - | [1] |
| [Ni(L)₂(OAc)₂]·H₂O | 12 | 10 | - | [1] |
| [Co(L)₂(OAc)₂]·H₂O | 11 | 9 | - | [1] |
| [Cu(L)Cl]₂ | Moderate to High | Moderate to High | Moderate to High | [2] |
| [Zn(II) Complex] | - | - | - | [3][4] |
| Cephalothin (Standard) | 22 | 20 | - | [1] |
| Chloramphenicol (Standard) | 26 | 24 | - | [1] |
L = 3-Formylchromone '-' indicates data not available or not active.
Antifungal Activity
The antifungal potential of these complexes has also been investigated, with notable activity observed against Candida albicans.
Table 3: Zone of Inhibition (mm) of 3-Formylchromone Metal Complexes Against Fungi
| Compound/Complex | Candida albicans | Aspergillus fumigatus | Reference |
| 3-Formylchromone (Ligand) | - | - | [1] |
| [Ni(L)₂(OAc)₂]·H₂O | 22 | 16 | [1] |
| [Co(L)₂(OAc)₂]·H₂O | 20 | 14 | [1] |
| Cycloheximide (Standard) | 28 | 25 | [1] |
L = 3-Formylchromone '-' indicates data not available or not active.
Experimental Protocols
Synthesis of 3-Formylchromone
The synthesis of 3-formylchromone is typically achieved through the Vilsmeier-Haack reaction of a substituted 2-hydroxyacetophenone.[5][6]
Materials:
-
Substituted 2-hydroxyacetophenone
-
Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice-cold water
Procedure:
-
Cool dimethylformamide (DMF) in an ice-water bath.
-
Add the substituted 2-hydroxyacetophenone to the cooled DMF with vigorous stirring.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the mixture.
-
Allow the resulting thick mass to stand at room temperature overnight.
-
Decompose the reaction mixture by pouring it into ice-cold water.
-
The solid product that precipitates is filtered, washed with water, and recrystallized from a suitable solvent like ethanol to yield the pure 3-formylchromone.[6]
Synthesis of Metal Complexes
The metal complexes of 3-formylchromone are generally synthesized by reacting the ligand with a corresponding metal salt in an appropriate solvent.[1]
Materials:
-
3-Formylchromone (Ligand)
-
Metal salt (e.g., Ni(OAc)₂·4H₂O, Co(OAc)₂·4H₂O, CuCl₂·2H₂O)
-
Methanol or Ethanol
Procedure:
-
Dissolve the 3-formylchromone ligand in hot methanol or ethanol.
-
In a separate flask, dissolve the metal salt in the same solvent.
-
Add the metal salt solution dropwise to the heated ligand solution with constant stirring.
-
Reflux the reaction mixture for several hours (typically 5-10 hours).
-
A precipitate of the metal complex will form.
-
Cool the mixture to room temperature, filter the precipitate, wash it with the solvent, and dry it over a desiccant.[1]
Antimicrobial Activity Assay (Disc Diffusion Method)
The antimicrobial activity of the synthesized compounds is commonly determined using the disc diffusion method.[1][7]
Materials:
-
Nutrient agar or Mueller-Hinton agar
-
Sterile Petri dishes
-
Bacterial or fungal cultures
-
Sterile cotton swabs
-
Sterile filter paper discs (6 mm diameter)
-
Solutions of test compounds and standard antibiotics in a suitable solvent (e.g., DMSO)
-
Incubator
Procedure:
-
Prepare and sterilize the nutrient agar medium and pour it into sterile Petri dishes.
-
Prepare a uniform suspension of the test microorganism (bacterial or fungal) in a sterile saline solution.
-
Inoculate the agar plates by evenly spreading the microbial suspension using a sterile cotton swab.
-
Impregnate the sterile filter paper discs with a known concentration of the test compounds and the standard antibiotic.
-
Place the impregnated discs on the surface of the inoculated agar plates.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48-72 hours for fungi.
-
Measure the diameter of the zone of inhibition around each disc in millimeters.[1][7]
Visualizations
Experimental Workflow for Synthesis and Antimicrobial Screening
Caption: Synthesis and antimicrobial screening workflow.
Proposed Mechanism of Antimicrobial Action
While the precise signaling pathways for the antimicrobial action of 3-formylchromone metal complexes are not yet fully elucidated, the enhanced activity of the metal complexes compared to the free ligand is often attributed to chelation theory .
Caption: Chelation-based antimicrobial mechanism.
References
- 1. NiII and CoII binary and ternary complexes of 3-formylchromone: spectroscopic characterization, antimicrobial activities, docking and modeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. clinmedjournals.org [clinmedjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. sciforum.net [sciforum.net]
- 6. asianpubs.org [asianpubs.org]
- 7. Green Synthesis, Characterization, Antimicrobial and Anticancer Screening of New Metal Complexes Incorporating Schiff Base - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Docking Performance of 3-Formylchromone Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in silico docking performance of various 3-formylchromone derivatives, with a focus on their potential as therapeutic agents. The data presented is primarily drawn from a 2024 study by Saif et al., which investigated a series of 6-substituted 3-formylchromone derivatives for their anti-diabetic potential. This guide summarizes the key quantitative findings, details the experimental methodologies, and visualizes the computational workflow and a relevant biological pathway to offer a comprehensive overview for researchers in drug discovery and development.
Comparative Analysis of Binding Affinities
The in silico docking studies by Saif et al. evaluated the binding affinities of sixteen 6-substituted 3-formylchromone derivatives against a panel of protein targets implicated in various diseases, including diabetes. The results highlight the potential of these compounds as inhibitors of key enzymes and proteins.
A standout performer in these studies is 6-isopropyl-3-formylchromone (compound 4) , which demonstrated the highest binding affinity for Insulin-Degrading Enzyme (IDE), a key enzyme in insulin metabolism and a target for diabetes therapy.[1][2] The binding energy of -8.5 kcal/mol for 6-isopropyl-3-formylchromone with IDE surpassed that of the standard anti-diabetic drug dapagliflozin (-7.9 kcal/mol) and other natural compounds like vitexin (-8.3 kcal/mol) and myricetin (-8.4 kcal/mol).[1][2]
The following table summarizes the comparative binding energies of the top-performing 3-formylchromone derivative and reference compounds against Insulin-Degrading Enzyme (IDE).
| Compound | Target Protein | Binding Energy (kcal/mol) |
| 6-isopropyl-3-formylchromone | IDE | -8.5 |
| Myricetin | IDE | -8.4 |
| Vitexin | IDE | -8.3 |
| Dapagliflozin (Reference Standard) | IDE | -7.9 |
Data sourced from Saif et al. (2024).[1][2]
The broader study also indicated strong binding affinities of the 3-formylchromone derivatives with other significant protein targets, including CAD, BHK, HIF-α, p53, COX, and the main protease (Mpro) of SARS-CoV-2, suggesting a wide range of potential therapeutic applications.[1][2]
Experimental Protocols
The in silico investigations detailed in the primary research by Saif et al. employed a multi-faceted computational approach to predict the therapeutic potential of the 3-formylchromone derivatives. The methodologies included Density Functional Theory (DFT) calculations, molecular docking simulations, and molecular dynamics (MD) simulations.
Ligand and Protein Preparation
-
Ligand Preparation : The 3D structures of the sixteen 6-substituted 3-formylchromone derivatives were generated and optimized using DFT with the B3LYP/6-31G(d,p) level of theory.[2] This process ensures that the ligands are in their most stable, low-energy conformation before docking.
-
Protein Preparation : The three-dimensional crystal structures of the target proteins (IDE, HIF-α, p53, COX, etc.) were retrieved from the Protein Data Bank (PDB). Standard protein preparation steps were performed, which typically include removing water molecules and existing ligands, adding polar hydrogen atoms, and assigning atomic charges.
Molecular Docking
Molecular docking simulations were performed to predict the binding conformation and affinity of each 3-formylchromone derivative with the target proteins. A widely used docking program like AutoDock Vina is typically employed for such studies. The process involves defining a grid box around the active site of the protein and allowing the ligand to flexibly dock within this defined space. The program then calculates the binding energy for various poses, with the most negative value indicating the highest affinity.
Molecular Dynamics (MD) Simulations
To assess the stability of the ligand-protein complexes predicted by molecular docking, MD simulations were conducted. These simulations provide insights into the dynamic behavior of the complex over time at a molecular level. The stability of the complex is often evaluated by analyzing the root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation period. In the study by Saif et al., RMSD values between 0.2 and 0.5 nm indicated a stable protein-ligand complex at the active site.[1][2]
Visualizations
In Silico Drug Discovery Workflow
The following diagram illustrates a generalized workflow for the in silico analysis of 3-formylchromone derivatives, from initial structure preparation to final binding affinity analysis.
Caption: A generalized workflow for in silico docking studies.
Potential Signaling Pathway Inhibition
The strong binding affinity of 6-isopropyl-3-formylchromone for Insulin-Degrading Enzyme (IDE) suggests a potential mechanism for its anti-diabetic effect. By inhibiting IDE, the derivative could prevent the degradation of insulin, thereby prolonging its action and helping to regulate blood glucose levels. The following diagram illustrates this hypothetical signaling pathway.
Caption: Hypothetical inhibition of the IDE pathway.
References
- 1. Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Topoisomerase Inhibition Potential of 3-Formylchromones: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the topoisomerase inhibition potential of 3-formylchromone derivatives against established inhibitors. The information is supported by experimental data from peer-reviewed studies, with detailed methodologies for key assays and a visual representation of a relevant signaling pathway.
Introduction
3-Formylchromones, a class of heterocyclic compounds, have emerged as promising scaffolds in the development of novel anticancer agents. Their mechanism of action often involves the inhibition of topoisomerases, crucial enzymes that regulate DNA topology and are vital for cell replication. This guide synthesizes findings from key research to provide a comparative analysis of the efficacy of 3-formylchromone derivatives as inhibitors of both topoisomerase I and topoisomerase II.
Performance Comparison: 3-Formylchromones vs. Standard Inhibitors
The inhibitory activity of 3-formylchromone derivatives has been evaluated against both topoisomerase I and topoisomerase IIα, with promising results when compared to the well-established inhibitors, camptothecin and etoposide, respectively.
Topoisomerase I Inhibition
Certain chromone derivatives have demonstrated potent inhibitory activity against topoisomerase I. For instance, a study by Maicheen et al. identified chromone derivatives with IC50 values in the low micromolar range, comparable to or even exceeding the potency of camptothecin in some cases.[1]
Table 1: Comparison of Topoisomerase I Inhibitory Activity
| Compound | Target | IC50 (µM) | Source |
| Chromone Derivative 11b | Topoisomerase I | 1.46 | [1] |
| Chromone Derivative 11c | Topoisomerase I | 6.16 | [1] |
| Camptothecin (Standard) | Topoisomerase I | 0.68 | [2] |
Topoisomerase IIα Inhibition and Cytotoxicity
Substituted 3-formylchromones have been extensively studied as inhibitors of human DNA topoisomerase IIα (hTopo-IIα). Research by Singh et al. revealed that several derivatives exhibit potent inhibitory activity and significant cytotoxicity against prostate cancer cells (PC-3).[3] These compounds have been shown to be non-intercalating agents, suggesting a mechanism of action that involves binding to the enzyme itself, likely at the ATP-binding pocket.[3]
Table 2: Comparison of Topoisomerase IIα Inhibitory Activity and Cytotoxicity
| Compound | Target | LC50 vs. PC-3 cells (µM) | Source |
| Substituted 3-formylchromone 11b | hTopo-IIα | 8.6 | [3] |
| Substituted 3-formylchromone 12a | hTopo-IIα | 1.2 | [3] |
| Substituted 3-formylchromone 12b | hTopo-IIα | 0.8 | [3] |
| Substituted 3-formylchromone 12d | hTopo-IIα | 0.5 | [3] |
| Substituted 3-formylchromone 12e | hTopo-IIα | 1.5 | [3] |
| Substituted 3-formylchromone 13a | hTopo-IIα | 0.9 | [3] |
| Substituted 3-formylchromone 13b | hTopo-IIα | 1.1 | [3] |
| Etoposide (Standard) | hTopo-IIα | IC50 ~56 µM (cell-free) | [4] |
Signaling Pathway Inhibition: The Role of STAT3
Beyond direct enzyme inhibition, 3-formylchromones have been shown to modulate critical signaling pathways involved in cancer progression. A study by Kumar et al. demonstrated that 3-formylchromone can counteract the STAT3 signaling pathway in hepatocellular carcinoma.[5] It achieves this by downregulating the phosphorylation of STAT3 and its upstream kinases JAK1 and JAK2, and by increasing the expression of the phosphatase SHP-2, which in turn dephosphorylates STAT3.[5][6] This leads to the suppression of STAT3 nuclear translocation and its DNA-binding ability, ultimately inhibiting the expression of downstream oncogenic proteins.[5]
Caption: Inhibition of the STAT3 signaling pathway by 3-formylchromone.
Experimental Protocols
Topoisomerase I Relaxation Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.
Materials:
-
Topoisomerase I enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, and 5% glycerol)
-
Test compounds (3-formylchromone derivatives and camptothecin) dissolved in DMSO
-
Stop solution (e.g., 0.5% SDS, 0.5 mg/ml proteinase K)
-
Agarose gel (1%) containing ethidium bromide
-
Electrophoresis buffer (e.g., TBE)
-
UV transilluminator
Procedure:
-
Prepare reaction mixtures containing assay buffer, supercoiled DNA, and the test compound at various concentrations.
-
Initiate the reaction by adding topoisomerase I to each mixture.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding the stop solution and incubate for a further 30 minutes at 37°C.
-
Load the samples onto a 1% agarose gel containing ethidium bromide.
-
Perform electrophoresis to separate the supercoiled and relaxed forms of the DNA.
-
Visualize the DNA bands under UV light and quantify the percentage of supercoiled and relaxed DNA.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the topoisomerase I activity.
Topoisomerase IIα Decatenation Assay
This assay assesses the inhibition of topoisomerase IIα-mediated decatenation of kinetoplast DNA (kDNA).
Materials:
-
Human DNA topoisomerase IIα (hTopo-IIα)
-
Kinetoplast DNA (kDNA)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM MgCl2, 2 mM ATP, 0.5 mM DTT, and 30 µg/ml BSA)
-
Test compounds (3-formylchromone derivatives and etoposide) dissolved in DMSO
-
Stop solution (e.g., 1% SDS, 10 mM EDTA, and 0.25 µg/µl bromophenol blue)
-
Agarose gel (1%) containing ethidium bromide
-
Electrophoresis buffer
-
UV transilluminator
Procedure:
-
Set up reaction mixtures containing assay buffer, kDNA, and the test compound at various concentrations.
-
Start the reaction by adding hTopo-IIα.
-
Incubate the mixtures at 37°C for 30 minutes.
-
Terminate the reaction by adding the stop solution.
-
Load the samples onto a 1% agarose gel containing ethidium bromide.
-
Run the gel to separate the catenated and decatenated kDNA.
-
Visualize the DNA under UV light. The inhibition is indicated by the persistence of the catenated kDNA at the origin.
DNA Intercalation Assay
This assay determines if the compounds bind to DNA by intercalating between the base pairs.
Materials:
-
Calf thymus DNA (ctDNA)
-
Ethidium bromide (EtBr)
-
Assay buffer (e.g., Tris-HCl buffer)
-
Test compounds
-
Fluorescence spectrophotometer
Procedure:
-
Prepare a solution of ctDNA and ethidium bromide in the assay buffer.
-
Measure the initial fluorescence of the DNA-EtBr complex.
-
Add increasing concentrations of the test compound to the solution.
-
Measure the fluorescence after each addition.
-
A significant decrease in fluorescence intensity indicates that the compound is displacing EtBr from the DNA, suggesting an intercalating binding mode. The 3-formylchromones studied were found to be non-intercalating.[3]
In Vitro Cytotoxicity (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
PC-3 (prostate cancer) cell line
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed PC-3 cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the 3-formylchromone derivatives and a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 48 hours).
-
Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the LC50 value, which is the concentration of the compound that causes 50% cell death.
Conclusion
3-Formylchromone derivatives represent a versatile and potent class of topoisomerase inhibitors. Their demonstrated activity against both topoisomerase I and IIα, coupled with their ability to modulate key cancer-related signaling pathways like STAT3, positions them as strong candidates for further preclinical and clinical development. The data presented in this guide underscores the potential of this chemical scaffold in the design of next-generation anticancer therapeutics. Further research focusing on structure-activity relationships and in vivo efficacy is warranted to fully realize their therapeutic potential.
References
- 1. Synthesis, topoisomerase I inhibitory and cytotoxic activities of chromone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Comparison of topoisomerase I inhibition, DNA damage, and cytotoxicity of camptothecin derivatives presently in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNA topoisomerase II alpha Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 5. 3-Formylchromone Counteracts STAT3 Signaling Pathway by Elevating SHP-2 Expression in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Formylchromone Counteracts STAT3 Signaling Pathway by Elevating SHP-2 Expression in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-Formyl-8-methoxychromone: A Step-by-Step Guide
For Immediate Reference: In Case of a Spill
Isolate the spill area. Wearing appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat, gently sweep the solid material to avoid dust formation. Collect the spilled substance into a clearly labeled, sealed container for hazardous waste. Clean the spill area with a damp cloth, and dispose of the cloth as hazardous waste. Ensure adequate ventilation in the affected area.
Introduction
3-Formyl-8-methoxychromone is a solid organic compound utilized in various research applications. Proper handling and disposal are crucial to ensure laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures will help maintain a safe laboratory environment and ensure compliance with regulatory standards.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₁₁H₈O₄ |
| Molecular Weight | 204.18 g/mol |
| Appearance | White to yellow to orange crystalline powder[1] |
| Melting Point | 163 - 167 °C[1] |
| Storage Class | 11 (Combustible Solids) |
Hazard Identification and Safety Precautions
While specific toxicity data is limited, related compounds are known to be harmful if swallowed and can cause skin and eye irritation. Therefore, it is essential to handle this compound with care, utilizing appropriate personal protective equipment (PPE).
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves must be worn.
-
Eye Protection: Safety goggles or a face shield are mandatory.
-
Lab Coat: A flame-retardant lab coat should be worn.
-
Respiratory Protection: If there is a risk of dust formation, a NIOSH-approved respirator is recommended.
Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Procedure
The disposal of this compound must be carried out in accordance with local, state, and federal regulations. The following is a general procedural guide.
1. Waste Identification and Segregation:
- Identify the waste as "this compound".
- This chemical waste must be segregated from other waste streams. Do not mix with other chemical waste unless explicitly approved by your institution's environmental health and safety (EHS) office.
2. Containerization:
- Use a dedicated, properly labeled hazardous waste container. The container must be in good condition, compatible with the chemical, and have a secure lid.
- The original product container can be used for waste collection if it is in good condition.
- Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound".
3. Waste Accumulation:
- Carefully transfer the waste chemical into the designated container, avoiding the generation of dust.
- Keep the container sealed at all times, except when adding waste.
- Store the waste container in a designated satellite accumulation area (SAA) that is secure and away from incompatible materials.
4. Disposal Request and Collection:
- Once the container is full, or if it is no longer needed, arrange for its disposal through your institution's EHS office.
- Follow your institution's specific procedures for requesting a hazardous waste pickup.
5. Decontamination of Empty Containers:
- Empty containers that once held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).
- The rinsate must be collected and disposed of as hazardous waste.
- After triple-rinsing, the container can typically be disposed of as non-hazardous waste, but confirm this with your EHS office.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
This guide is intended to provide essential safety and logistical information for the proper disposal of this compound. Always consult your institution's specific chemical hygiene plan and EHS guidelines to ensure full compliance and safety.
References
Personal protective equipment for handling 3-Formyl-8-methoxychromone
Essential Safety and Handling Guide for 3-Formyl-8-methoxychromone
This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. Following these procedures is essential for ensuring laboratory safety and operational integrity.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE.
| Protection Type | Specific Equipment | Standard | Purpose |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields | EN 166 (EU) or NIOSH (US) | To protect against splashes and dust particles. |
| Skin Protection | Chemical-impermeable gloves (e.g., nitrile rubber) | EN 374 | To prevent skin contact. Gloves must be inspected before use and disposed of properly after. |
| Body Protection | Fire/flame resistant and impervious lab coat or clothing | --- | To protect against spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. If dust formation is likely, a NIOSH-approved respirator may be necessary. | --- | To prevent inhalation of dust particles. |
Emergency First Aid Procedures
In the event of accidental exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[1] |
| Eye Contact | Rinse cautiously with pure water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[1][2] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[3] |
Standard Operating Procedure for Handling this compound
This protocol outlines the step-by-step process for safely handling this compound in a laboratory setting.
1. Preparation and Pre-Handling Check:
- Ensure a well-ventilated area, preferably a chemical fume hood, is used for all handling procedures.
- Verify that an eyewash station and safety shower are readily accessible.[3]
- Inspect all PPE for integrity before use. Do not use damaged gloves or other protective gear.
- Have appropriate spill containment materials readily available.
2. Handling the Compound:
- Wear all required PPE as specified in the table above.
- Avoid the formation of dust.[1][3] If weighing the solid, do so carefully in a draft-shielded balance or within the fume hood.
- Avoid direct contact with skin and eyes.[1]
- Do not eat, drink, or smoke in the handling area.
- Keep the container tightly closed when not in use.
3. Post-Handling and Decontamination:
- After handling, wash hands thoroughly with soap and water.
- Properly remove and dispose of contaminated gloves and other disposable PPE in accordance with institutional and local regulations.
- Clean the work area and any equipment used with an appropriate solvent.
4. Disposal:
- Dispose of waste material in accordance with national and local regulations.
- Leave chemicals in their original containers; do not mix with other waste.
- Handle uncleaned containers as you would the product itself.
Visual Workflow for PPE Selection and Use
The following diagram illustrates the decision-making process for the selection and proper use of PPE when handling this compound.
Caption: PPE selection and operational workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
